molecular formula C4H21N3NaO11P B602362 Phosphocreatine sodium salt hexahydrate CAS No. 6190-45-0

Phosphocreatine sodium salt hexahydrate

Numéro de catalogue: B602362
Numéro CAS: 6190-45-0
Poids moléculaire: 341.186
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Phosphocreatine sodium salt hexahydrate, also known as Phosphocreatine sodium salt hexahydrate, is a useful research compound. Its molecular formula is C4H21N3NaO11P and its molecular weight is 341.186. The purity is usually 95%.
BenchChem offers high-quality Phosphocreatine sodium salt hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphocreatine sodium salt hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

sodium;2-[methyl-[(E)-N'-phosphonocarbamimidoyl]amino]acetate;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N3O5P.Na.6H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;;;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;6*1H2/q;+1;;;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXZXCJEYKNCHU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)[O-])C(=NP(=O)(O)O)N.O.O.O.O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)[O-])/C(=N/P(=O)(O)O)/N.O.O.O.O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H21N3NaO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of phosphocreatine sodium salt hexahydrate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on

Chemical Identity, Stability Protocols, and Therapeutic Applications [1]

Executive Summary

Phosphocreatine (PCr), specifically in its disodium hexahydrate form (


), represents the quintessential "high-energy" phosphate reservoir in vertebrate tissues. Unlike Adenosine Triphosphate (ATP), which serves as the immediate currency of cellular energy, PCr functions as the metabolic buffer, maintaining ATP/ADP ratios during rapid fluctuations in energy demand via the Creatine Kinase (CK) system.

For researchers and drug developers, this molecule presents a paradox: it is thermodynamically potent yet kinetically fragile. Its defining feature—the phosphoramidate (P-N) bond —confers a high standard free energy of hydrolysis (


), significantly higher than that of ATP. However, this same bond renders the molecule highly susceptible to acid-catalyzed hydrolysis and thermal degradation.

This guide provides a rigorous technical analysis of the hexahydrate salt, establishing protocols for its stabilization, analytical characterization, and application in ischemic cardioprotection and bioenergetic research.

Chemical Identity & Physicochemical Properties

The hexahydrate sodium salt is the preferred pharmaceutical and reagent grade form due to its improved solubility and defined crystal lattice compared to the amorphous free acid.

2.1. Nomenclature & Stoichiometry
ParameterTechnical Specification
IUPAC Name Disodium; 2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetate; hexahydrate
CAS Number 1632989-71-9 (Specific to Hexahydrate) / 19333-65-4 (General Salt)
Molecular Formula

Molecular Weight 363.15 g/mol (Hexahydrate) / 255.08 g/mol (Anhydrous)
Appearance White, crystalline powder; hygroscopic platelets
Solubility Water: >50 mg/mL (Highly soluble); Ethanol: Insoluble
2.2. Structural Integrity: The P-N Bond

The critical structural motif is the guanidino-phosphate group . Unlike the phosphoanhydride bonds in ATP (P-O-P), the phosphocreatine P-N bond involves nitrogen, which is less electronegative than oxygen.

  • Electronic Effect: The lone pair on the bridging nitrogen is involved in resonance with the guanidino carbon, but the P-N bond itself is labile.

  • Thermodynamics: The hydrolysis product (creatine) is resonance-stabilized to a greater degree than the reactant, driving the equilibrium strongly forward.

  • Implication: In aqueous solution, PCr acts as a "loaded spring." It does not require complex enzymatic machinery to degrade; simple protonation of the nitrogen at pH < 5.0 accelerates hydrolysis exponentially.

Stability & Handling Protocols

Trustworthiness Directive: The following protocols are non-negotiable for reproducible data. PCr degradation leads to free Creatine (Cr) and inorganic phosphate (


), which can silently skew enzyme kinetics and binding assays.
3.1. The pH-Stability Paradox

PCr is acid-labile but alkali-stable .

  • Acidic Conditions (pH < 5.5): Rapid hydrolysis occurs. The protonation of the guanidino nitrogen facilitates the nucleophilic attack of water on the phosphorus atom.

  • Neutral/Physiological (pH 7.0–7.4): Metastable. Spontaneous cyclization to creatinine occurs slowly (approx. 1–2% per day at room temperature).

  • Alkaline Conditions (pH > 8.0): Maximal stability.

3.2. Storage & Reconstitution Workflow
  • Solid State: Store at -20°C . The hexahydrate water molecules can facilitate intramolecular hydrolysis if the crystal lattice is disrupted by heat (>30°C).

  • Solution Preparation:

    • Solvent: Use degassed, ultrapure water (Type I).

    • Buffering: Immediately buffer to pH 7.5–8.0. Recommended buffers: HEPES or Glycine-NaOH. Avoid phosphate buffers to prevent product inhibition in enzymatic assays.

    • Temperature: Keep on ice (4°C) at all times.

    • Usage Window: Use solutions within 4–6 hours. Do not freeze-thaw aqueous solutions; the pH shift during freezing (eutectic effect) often destroys the molecule.

Biological Mechanism: The Creatine Kinase Shuttle

Expertise Directive: Understanding PCr requires visualizing it not just as a fuel, but as a spatial energy transport system.

In highly polarized cells (cardiomyocytes, neurons), ATP cannot diffuse fast enough from mitochondria to myofibrils. PCr acts as the "shuttle."

CK_Shuttle cluster_Mito Mitochondria (Intermembrane Space) cluster_Cyto Cytosol / Myofibril ATP_mito ATP (Matrix) mtCK mtCK (Mitochondrial CK) ATP_mito->mtCK Substrate PCr_mito Phosphocreatine mtCK->PCr_mito Phosphorylation PCr_cyto Phosphocreatine PCr_mito->PCr_cyto Diffusion (High Flux) cCK cCK (Cytosolic CK) PCr_cyto->cCK Substrate cCK->PCr_cyto Creatine Return ATP_cyto ATP (Local) cCK->ATP_cyto Re-synthesis Work Cellular Work (Contraction/Ion Pumps) ATP_cyto->Work Hydrolysis Work->cCK ADP Recycled

Figure 1: The Phosphocreatine Shuttle. PCr diffuses 1000x faster than ATP, connecting mitochondrial production (mtCK) with cytosolic utilization (cCK).

Analytical Characterization: HPLC Method

Self-Validating Protocol: Separating PCr from Creatine (Cr) and Creatinine (Crn) is challenging because all are polar and lack strong chromophores.[2] Standard C18 columns fail to retain them. Ion-Pair Chromatography (IPC) is the industry standard.

5.1. HPLC Protocol Specifications
  • Column: C18 Reverse Phase (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM

    
     + 5 mM Tetrabutylammonium bisulfate (Ion-Pairing Agent), adjusted to pH 6.0 .
    
    • Note: pH is critical. Too low (<5.0) degrades PCr on-column; too high (>7.5) destroys the silica column.

  • Mobile Phase B: Acetonitrile (ACN).

  • Mode: Isocratic (98% A / 2% B) or shallow gradient.

  • Detection: UV at 210 nm (PCr has weak absorbance; maximize signal-to-noise).

  • Flow Rate: 1.0 mL/min at 25°C.

5.2. Expected Retention Logic
  • Creatine: Elutes first (least interaction with ion-pair agent).

  • Phosphocreatine: Elutes second (Phosphate group forms strong ion-pair complex with Tetrabutylammonium, increasing retention).

  • ATP: Elutes last (if present).

Therapeutic & Research Applications
6.1. Cardioprotection (Neoton)

Phosphocreatine sodium is clinically utilized (brand name Neoton) in cardiac surgery and ischemic events.[3]

  • Mechanism: Exogenous PCr stabilizes the sarcolemma membrane. Unlike intracellular PCr, exogenous PCr likely interacts with phospholipid headgroups, reducing membrane fluidity and preventing leakage during reperfusion injury [1].

  • Dosing: Intraoperative infusion (2–10 g) preserves high-energy phosphate pools during cardioplegia.

6.2. Organ Preservation

In transplant medicine, PCr is a vital additive to preservation solutions (e.g., HTK solution). It prevents the "energy crash" during cold ischemia, extending the viability window for heart and kidney grafts.

6.3. Drug Development Target

Researchers are currently investigating Cyclocreatine and other PCr analogs that are more stable and can build up "synthetic" phosphagen pools in tissues (like the brain) that are normally resistant to creatine uptake [2].

References
  • Sharov, V. G., et al. (1986).[3] "Protection of ischemic myocardium by exogenous phosphocreatine (neoton): pharmacokinetics, reduction of infarct size, and stabilization of sarcolemma."[3][4] Biochemical Medicine and Metabolic Biology. Link

  • Lowe, M. T., et al. (2015). "Improved Creatine Stability and pH Profile for Kre-Alkalyn." Hilaris Publisher. Link

  • Dunnett, M., et al. (1991). "Reverse-phase ion-pairing high-performance liquid chromatography of phosphocreatine, creatine and creatinine in equine muscle." Scandinavian Journal of Clinical and Laboratory Investigation. Link

  • PubChem. (2025).[5] "Phosphocreatine disodium salt hexahydrate | C4H8N3Na2O5P." National Library of Medicine. Link

  • Sigma-Aldrich. (2025). "Phosphocreatine disodium salt hexahydrate Product Specification." Link

Sources

Technical Guide: Phosphocreatine Sodium Salt Hexahydrate in ATP Regeneration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphocreatine (PCr) sodium salt hexahydrate is the stabilized, water-soluble formulation of the high-energy phosphate donor phosphocreatine.[1][2] It serves as the primary substrate in the Creatine Kinase (CK) system, a critical buffering mechanism that maintains cellular Adenosine Triphosphate (ATP) homeostasis.[1][2][3][4]

This guide details the physicochemical properties, mechanistic pathways, and experimental applications of PCr sodium salt hexahydrate.[1][2] It is designed for researchers utilizing PCr in cell-free protein synthesis (CFPS) , enzyme kinetics , and therapeutic development (specifically ischemia protection).[1][2] Unlike glucose or fatty acid oxidation, which require complex multi-step pathways to generate ATP, PCr provides immediate, anaerobic ATP regeneration via a single enzymatic step, making it indispensable for high-demand bioenergetic studies.[1][2][4]

Part 1: Chemical & Physical Profile[2][5][6]

The "hexahydrate" designation is critical for experimental precision. Commercial preparations often come as the disodium salt hexahydrate.[1][2] Failure to account for the water of crystallization and sodium counter-ions will result in incorrect molar concentrations, skewing kinetic data.[1]

PropertySpecification
Chemical Name Phosphocreatine disodium salt hexahydrate
Formula

Molecular Weight ~363.15 g/mol (Hexahydrate) vs. 211.11 g/mol (Free Acid)
Solubility Highly soluble in water (>50 mg/mL); Insoluble in Ethanol/DMSO
Stability Labile in acid; Hydrolyzes spontaneously to creatinine + Pi in solution over time.[1][2]
Storage -20°C (Solid); Solutions should be freshly prepared or frozen at -80°C.

Critical Formulation Note: When preparing a stock solution, you must use the Formula Weight (FW) of the specific salt/hydrate form printed on the vial (e.g., 363.15 g/mol ), not the molecular weight of the active phosphocreatine moiety.[1][2]

Part 2: Biochemical Mechanism

The Creatine Kinase (CK) Reaction

The core utility of PCr lies in its high phosphate transfer potential (


), which is higher than that of ATP hydrolysis (

).[1][2] This thermodynamic favorability drives the regeneration of ATP from ADP.[1]

Reaction:


[1][2]
The Phosphocreatine Shuttle

In vivo, this system functions as a spatial energy shuttle.[1][2][4] Mitochondrial CK (mtCK) transfers high-energy phosphate from mitochondrial ATP to Creatine, forming PCr.[1][2][4] PCr diffuses rapidly to the cytosol, where cytosolic CK regenerates ATP at sites of high energy demand (e.g., myofibrils, ion pumps).[1][2][4]

Visualization: The Phosphocreatine Shuttle Pathway

CK_Shuttle cluster_Mito Mitochondria (Energy Production) cluster_Cyto Cytosol (Energy Consumption) ATP_Mito ATP mtCK mtCK (Enzyme) ATP_Mito->mtCK ADP_Mito ADP ADP_Mito->mtCK PCr Phosphocreatine (Diffuses Rapidly) mtCK->PCr Phosphate Transfer cCK Cytosolic CK (Enzyme) PCr->cCK Cr Creatine Cr->mtCK Recycling cCK->Cr ATP_Cyto ATP cCK->ATP_Cyto Regeneration Work Cellular Work (Protein Synthesis/Contraction) ATP_Cyto->Work

Figure 1: The Phosphocreatine Shuttle.[1][2] PCr acts as a high-energy transport vehicle, moving phosphate energy from mitochondria to cytosolic consumption sites.[1][2][3][4]

Part 3: Applications in Research & Development

In Vitro ATP Regeneration (Cell-Free Systems)

In Cell-Free Protein Synthesis (CFPS), ATP depletion is the rate-limiting step.[1][2] PCr is added as a "secondary energy source" alongside Creatine Kinase.[1][2]

Comparative Analysis of Regeneration Systems:

FeaturePhosphocreatine (PCr)Phosphoenolpyruvate (PEP)Acetyl Phosphate (AcP)
Enzyme Required Creatine Kinase (CK)Pyruvate Kinase (PK)Acetate Kinase (AK)
Energy Potential High (

kJ/mol)
Very High (

kJ/mol)
Moderate (

kJ/mol)
Inhibitory Byproducts Creatine (Weak inhibition)Pyruvate (Strong inhibition)Acetate (pH drop)
Stability ModerateLow (Unstable in water)Low
Cost HighModerateLow
Best Use Case Mammalian/Eukaryotic CFPS Bacterial CFPSLarge-scale bacterial CFPS

Expert Insight: While PEP is more energetic, PCr is often preferred for mammalian cell-free systems because high concentrations of pyruvate (from PEP hydrolysis) can inhibit sensitive eukaryotic enzymes.[1][2] Furthermore, PCr mimics the native mammalian energy buffering system.[1][2]

Therapeutic Development (Cardioplegia & Neuroprotection)

PCr sodium salt is the active pharmaceutical ingredient (API) in drugs like Neoton .[1][2]

  • Mechanism: Exogenous PCr stabilizes sarcolemmal membranes due to its zwitterionic structure and provides an immediate energy reserve during ischemia (when oxidative phosphorylation halts).[1][2]

  • Dosing Context: In clinical cardioplegia, doses range from 10-20 mmol/L in the perfusion solution.[1][2]

Part 4: Experimental Protocols

Protocol A: Preparation of 100 mM PCr Stock Solution

Target: Create a stable, pH-neutral stock for in vitro assays.[1][2]

  • Calculate Mass:

    • Target Volume: 10 mL

    • Target Concentration: 100 mM (0.1 M)

    • MW of PCr-Na2-6H2O: ~363.15 g/mol (Check your specific bottle label).[1][2]

    • Mass =

      
      [1][2]
      
  • Dissolution: Weigh 363 mg of PCr sodium salt hexahydrate. Add to 8 mL of ultrapure water (Milli-Q).

  • pH Adjustment (Critical): PCr is acid-labile. The solution may be slightly basic. If necessary, adjust pH to 7.0–7.5 using dilute NaOH or HCl.[1][2] Do not allow pH to drop below 6.0.

  • Final Volume: Adjust volume to 10 mL with water.

  • Sterilization: Filter through a 0.22 µm PES membrane (low protein binding).[1][2]

  • Storage: Aliquot into 500 µL tubes. Store at -20°C. Do not freeze-thaw more than once.

Protocol B: Coupled Luciferase ATP Regeneration Assay

Target: Validate the activity of a PCr/CK regeneration system.[1][4][5]

Reagents:

  • Reaction Buffer (20 mM HEPES pH 7.4, 5 mM MgCl2)[1][2]

  • ADP (1 mM final)[1][2]

  • PCr Stock (Start at 10 mM final)[1][2]

  • Creatine Kinase (0.1 U/mL final)[1][2]

  • Luciferase/Luciferin Reagent (ATP detection)[1][2]

Workflow:

  • Baseline: Mix Buffer, ADP, and Luciferase reagent.[1][2] Monitor luminescence (should be low/background).[1][2]

  • Initiation: Add CK and PCr simultaneously.

  • Readout: Luminescence will spike as ATP is generated.[1][2] The slope of the curve represents CK activity; the plateau represents the equilibrium ATP concentration maintained by PCr.[1]

Visualization: Experimental Workflow

Protocol_Workflow cluster_Prep Step 1: Stock Preparation cluster_Assay Step 2: Activity Assay start Start: Reagent Prep weigh Weigh PCr-Na2-6H2O (Calc: 363.15 g/mol) start->weigh dissolve Dissolve in Water (Keep pH > 7.0) weigh->dissolve filter 0.22 µm Filter Aliquot & Freeze dissolve->filter mix Mix: Buffer + ADP + Luciferase filter->mix Thaw Aliquot add_sys Add: CK Enzyme + PCr Stock mix->add_sys measure Measure Luminescence (ATP Production) add_sys->measure

Figure 2: Workflow for preparing PCr stock and validating activity via Luciferase assay.

References

  • Wallimann, T., et al. (1992).[1][2] "Intracellular compartmentation, structure and function of creatine kinase isoenzymes in tissues with high and fluctuating energy demands: the 'phosphocreatine circuit' for cellular energy homeostasis."[1][2] Biochemical Journal. Link

  • Sigma-Aldrich. "Phosphocreatine disodium salt hexahydrate Product Information & CAS 1632989-71-9."[1][2] Link[1][2]

  • Strumia, E., et al. (2012).[1][2][6] "Creatine phosphate: pharmacological and clinical perspectives." Advances in Therapy. Link[1][2]

  • Cayman Chemical. "Creatine Phosphate (sodium salt hydrate) Product Information." Link

  • Sahni, G., et al. (2025).[1][2][7] "Emerging roles of the creatine-phosphocreatine system in therapeutics." Journal of Pharmacy & Bioallied Sciences. (Contextual synthesis from general search results on therapeutic applications).

Sources

A Technical Guide to the Thermodynamic Stability of Phosphocreatine Hexahydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphocreatine (PCr), a pivotal molecule in cellular bioenergetics, serves as a rapid-turnover reservoir of high-energy phosphate for the regeneration of ATP. Its application in pharmaceutical formulations, particularly as a cardioprotective agent, is well-established. However, the therapeutic potential of phosphocreatine is fundamentally challenged by its inherent instability in aqueous solutions.[1] This guide provides an in-depth exploration of the thermodynamic and kinetic stability of phosphocreatine hexahydrate, the common commercial and reference standard form, in solution.[2] We will dissect the degradation pathways, quantify the influence of critical environmental factors such as pH, temperature, and ionic strength, and detail robust analytical methodologies for assessing its stability profile. This document is intended for researchers, formulation scientists, and drug development professionals seeking a comprehensive understanding of phosphocreatine's solution-state behavior to enable the development of stable and efficacious pharmaceutical products.

Introduction to Phosphocreatine: From Bioenergetics to Formulation

The Phosphocreatine Shuttle: A Cornerstone of Cellular Energy Homeostasis

In tissues with high and fluctuating energy demands, such as skeletal muscle and the heart, the phosphocreatine/creatine kinase (PCr/CK) system is indispensable.[3] It functions as a highly efficient temporal and spatial energy buffer. During periods of high metabolic activity, the enzyme creatine kinase catalyzes the transfer of a phosphoryl group from PCr to ADP, rapidly regenerating ATP at the site of consumption. This prevents the accumulation of ADP, which could otherwise inhibit ATPase activity.[3] This elegant mechanism, often termed the "phosphocreatine shuttle," is fundamental to maintaining cellular energy homeostasis.

Pharmaceutical Applications and the Challenge of Instability

The critical role of PCr in cellular energy has led to its development as an exogenous therapeutic agent. Administered parenterally, phosphocreatine sodium is used as a cardioprotective drug in contexts of cardiac surgery and myocardial ischemia, aiming to replenish depleted energy stores and protect tissues from ischemic damage.[1] The primary obstacle in its pharmaceutical development is its poor stability in aqueous solution.[1] PCr undergoes spontaneous, non-enzymatic degradation, which complicates the manufacturing of ready-to-use liquid formulations and necessitates its commercialization as a lyophilized powder for reconstitution.[1][4]

Focus on Phosphocreatine Hexahydrate: Solid-State Context

Creatine phosphate sodium (CPS) can exist in several hydrate forms, including a dihydrate, a heminonahydrate (4.5 H₂O), and a heptahydrate.[2][5] The reference standard is often supplied as the hexahydrate (CPS·6H₂O).[2] While the solid-state form dictates properties like dissolution rate and handling, once dissolved, the behavior of the phosphocreatine anion is governed by the solution's properties. This guide focuses on the stability of the phosphocreatine molecule after dissolution, a critical consideration irrespective of the initial solid hydrate form.

The Chemical Landscape of Phosphocreatine Instability

Primary Degradation Pathways: Hydrolysis and Cyclization

The degradation of phosphocreatine in solution is primarily a non-enzymatic process governed by two competing reactions:

  • Hydrolysis: The cleavage of the N-P bond, releasing inorganic phosphate (Pi) and creatine (Cr).

  • Intramolecular Cyclization: A reaction that leads to the formation of creatinine (Crn) and the release of inorganic phosphate.

The balance between these pathways is exquisitely sensitive to the solution's pH.[4]

Key Degradants: Creatine and Creatinine

Creatine is the direct product of PCr hydrolysis, while creatinine is a cyclic anhydride formed from either creatine or directly from phosphocreatine.[4] From a therapeutic standpoint, both are considered degradants as they lack the high-energy phosphate bond that confers PCr's biological activity. Monitoring the formation of both species is essential for a complete stability assessment.

The Role of the Intermediate: Phosphocreatinine

Studies have identified phosphocreatinine as a high-energy intermediate in the degradation process.[6][7] Under physiological conditions (pH 7.4, 38°C), phosphocreatinine can spontaneously form both phosphocreatine and creatinine.[6] The reaction pathway is pH-dependent: at pH values above 7.4, the formation of phosphocreatine is favored, whereas at pH values below 7.4, creatinine becomes the major product.[6] This suggests that a significant portion of in vivo creatinine production may proceed through this novel intermediate.[6]

cluster_conditions Influencing Factors PCr Phosphocreatine (PCr) PCrn Phosphocreatinine PCr->PCrn Cr Creatine (Cr) PCr->Cr Hydrolysis Pi Inorganic Phosphate (Pi) PCrn->PCr Crn Creatinine (Crn) PCrn->Crn Cr->Crn Cyclization pH_low Low pH (Acidic) pH_high High pH (Alkaline)

Caption: Degradation pathways of phosphocreatine in solution.

Thermodynamic and Kinetic Profile of Degradation

Thermodynamic Parameters: Enthalpy and Free Energy of Hydrolysis

The hydrolysis of the high-energy N-P bond in phosphocreatine is an exergonic process, releasing a significant amount of energy. Calorimetric studies have precisely measured the enthalpy change (ΔH) for this reaction.

ParameterValueConditionsSource
Enthalpy of Hydrolysis (ΔH) -44 kJ/molAlkaline, Mg²⁺-free[8][9]
Enthalpy of Hydrolysis (ΔH) -35 kJ/molpH 7, pMg 3[8][9]
Gibbs Free Energy (ΔG⁰') -12.8 kcal/molpH 7.0 (for Phosphocreatinine hydrolysis)[6][7]

Table 1: Thermodynamic Parameters for Phosphocreatine Hydrolysis.

The enthalpy change is notably independent of temperature and ionic strength under alkaline, Mg²⁺-free conditions.[8][9] The value becomes less negative under physiological conditions (pH 7, pMg 3) due to the heat effects of proton and magnesium ion binding to the reaction products.[8]

Kinetic Analysis: Factors Influencing the Rate of Degradation

The rate at which phosphocreatine degrades is not constant but is profoundly influenced by several environmental factors. The degradation generally follows pseudo-first-order kinetics.[10]

pH is the most critical factor governing both the rate and the pathway of PCr degradation.

  • Acidic Conditions (pH < 4): PCr is highly unstable in acidic solutions.[4][10] The degradation rate increases significantly as pH decreases.[10] In this range, the formation of creatinine is heavily favored.[4][6] The monoanionic form of the intermediate phosphocreatinine is believed to exclusively convert to creatinine.[6] This instability poses a major challenge for oral formulations, which must survive the acidic environment of the stomach.[11]

  • Neutral to Alkaline Conditions (pH 6-9): As the pH increases towards neutral and slightly alkaline, the stability of phosphocreatine improves markedly.[10] Hydrolysis to creatine becomes the more dominant pathway over cyclization to creatinine.[6] The dianionic form of phosphocreatinine is implicated in the favored production of phosphocreatine at higher pH.[6] For parenteral formulations, maintaining a pH in this range is paramount for ensuring product shelf-life.

The degradation of phosphocreatine is a temperature-dependent process.[4][12] The rate of degradation increases with increasing temperature, following the Arrhenius relationship, which describes the relationship between the rate constant (k) and temperature (T).[13] The activation energy for the cyclization of creatine has been determined to be in the range of 79-94 kJ/mol depending on the pH.[12] This underscores the importance of controlled, and often refrigerated, storage conditions for both liquid formulations and reconstituted solutions.

While the enthalpy of hydrolysis appears largely independent of ionic strength, the kinetics of reactions in solution are often affected by the total concentration of ions.[8][14] Ionic strength can influence the activity coefficients of the reacting species and transition states, thereby altering the reaction rate.[14] Although less pronounced than pH and temperature, the ionic strength of the formulation buffer should be controlled and considered during stability studies, as it can impact osmotic properties and potentially the rates of degradation.[14][15]

cluster_factors Primary Factors cluster_outcomes Stability Profile PCr Phosphocreatine Hexahydrate Solution pH pH Temp Temperature Ionic Ionic Strength Kinetics Kinetics (Rate Constant k, Half-life t½) pH->Kinetics Pathway Degradation Pathway (Creatine vs. Creatinine) pH->Pathway Temp->Kinetics Thermo Thermodynamics (ΔG, ΔH) Temp->Thermo Ionic->Kinetics start Start: Prepare PCr Solution in Test Buffer storage Incubate under Controlled Conditions (e.g., 40°C, pH 5.0) start->storage sampling Withdraw Aliquots at Time Points (t=0, 1, 2, 4, 8... hrs) storage->sampling analysis Analyze Samples (e.g., HPLC, NMR) sampling->analysis quantify Quantify [PCr], [Cr], [Crn] analysis->quantify plot Plot ln([PCr]/[PCr]₀) vs. Time quantify->plot model Perform Linear Regression (Slope = -k) plot->model end End: Determine Rate Constant (k) and Half-life (t½) model->end

Sources

Phosphocreatine Sodium Salt Hexahydrate: A Technical Guide to CAS Identification, Synthesis, and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphocreatine (PCr) is a critical high-energy phosphate compound that serves as a rapid mobilizable reserve of high-energy phosphates in skeletal muscle and the myocardium. In pharmaceutical and biochemical research, the disodium salt of phosphocreatine is utilized extensively for its cardioprotective properties and as a substrate in bioenergetic assays. However, the exact identification of its hydration state—specifically isolating the hexahydrate form from anhydrous or tetrahydrate variants—presents a significant analytical challenge.

This whitepaper provides an authoritative, self-validating framework for the synthesis, CAS number disambiguation, and multi-modal analytical identification of Phosphocreatine Sodium Salt Hexahydrate.

Chemical Identity & CAS Disambiguation

A pervasive issue in drug development and reagent sourcing is the conflation of phosphocreatine hydration states across chemical databases. While the anhydrous form is well-defined, the hydrated forms require rigorous empirical validation to ensure stoichiometric accuracy in formulation.

Database Ambiguity: CAS 922-32-7 universally refers to the anhydrous disodium salt[1]. However, commercial catalogs frequently use CAS 6190-45-0 interchangeably for both the tetrahydrate and hexahydrate forms[2]. More recently, CAS 1632989-71-9 has been specifically registered for the hexahydrate. For regulatory compliance, researchers cannot rely solely on vendor labels; empirical determination of the hydration state is mandatory.

Table 1: Phosphocreatine Disodium Salt Variants
Chemical FormMolecular FormulaMolecular Weight ( g/mol )Primary CAS NumberTheoretical Water Content
Anhydrous

255.08922-32-70.0%
Tetrahydrate

327.146190-45-0~22.0%
Hexahydrate

363.171632989-71-9 / 6190-45-0~29.7%

Mechanistic Grounding: The Phosphocreatine Circuit

To understand the stability requirements of PCr, one must understand its biological mechanism. Phosphocreatine acts as a spatial and temporal energy buffer. The enzyme Creatine Kinase (CK) catalyzes the reversible transfer of the


-phosphoryl group from phosphocreatine to ADP, regenerating ATP[3]. Because the phosphoramidate bond is highly labile under acidic conditions or high temperatures, all synthetic and analytical protocols must be designed to prevent premature hydrolysis.

Pathway PCr Phosphocreatine (High Energy) CK Creatine Kinase (Enzyme) PCr->CK Phosphate ADP ADP ADP->CK Cr Creatine CK->Cr ATP ATP (Cellular Energy) CK->ATP

Caption: The Phosphocreatine Circuit: Creatine Kinase catalyzes ATP regeneration.

Synthesis & Purification of the Hexahydrate

The classic synthesis of PCr involves the phosphorylation of creatine. However, achieving the high-purity hexahydrate required for intravenous formulations necessitates a highly controlled ring-opening methodology[4].

Step-by-Step Protocol
  • Condensation: React creatinine with phosphorus oxychloride (

    
    ) in an aqueous sodium hydroxide solution (4–8 mol/L) at 0°C to form a creatinine-phosphoryl chloride intermediate[4].
    
  • Ring Opening: Raise the reaction temperature to 45°C and maintain continuous stirring for 12 hours. This facilitates the ring-opening of the intermediate into crude phosphocreatine disodium[4].

  • Ion-Exchange Purification: Pass the cooled reaction mixture through an anion-exchange resin.

  • Crystallization: Adjust the eluate pH to 8.0–9.0 using concentrated hydrochloric acid. Slowly add ethanol to the aqueous solution and allow it to stand at 4°C for 12 hours to precipitate the white hexahydrate crystals[4].

Causality Check: Why is the ion-exchange step non-negotiable? Direct precipitation leaves significant unreacted inorganic phosphates in the matrix. If the inorganic phosphate content exceeds 0.25%, the product will catastrophically fail the abnormal toxicity and clarity inspections mandated by pharmacopeial standards for injection powders[4].

Analytical Identification Protocols (Self-Validating System)

To definitively confirm the CAS identity of the synthesized hexahydrate, a multi-modal analytical workflow must be employed. This system is self-validating: Karl Fischer titration confirms the macroscopic hydration state, HPLC validates purity, and NMR ensures the microscopic structural integrity of the labile phosphate bond.

Workflow Prep Sample Prep (Cold Dilution) HPLC HPLC-UV (Purity & RT) Prep->HPLC NMR 31P/1H NMR (Structural ID) Prep->NMR KF Karl Fischer (Hydration State) Prep->KF Data Data Integration HPLC->Data NMR->Data KF->Data CAS Hexahydrate CAS Confirmed Data->CAS Validation

Caption: Multi-modal analytical workflow for definitive CAS number identification.

Hydration State Confirmation via Karl Fischer (KF) Titration
  • Methodology: Weigh approximately 50 mg of the crystallized product. Perform volumetric Karl Fischer titration using a methanol-free working medium to prevent side reactions with the guanidino group.

  • Causality: To definitively assign the hexahydrate CAS over the anhydrous CAS 922-32-7, the water content must be quantified. The theoretical water content for the hexahydrate (

    
    ) is ~29.7%. A KF result yielding 29.0% – 31.0% water by weight is the definitive diagnostic marker for the hexahydrate form[4].
    
HPLC-UV Analysis for Purity
  • Sample Prep: Dilute the sample to 0.05% (w/v) in distilled water and filter through a 0.22 µm nylon membrane[5].

  • Chromatographic Conditions: Utilize a Porous Graphitic Carbon column (e.g., Hypercarb, 100 x 4.6 mm, 5 µm). Employ an isocratic mobile phase of 0.1% (v/v) trifluoroacetic acid (TFA) in water and 1% (v/v) acetonitrile at a flow rate of 1.0 mL/min[5].

  • Detection: UV detection at 200 nm. PCr typically elutes with a retention time of ~3.3 minutes[5].

  • Causality: PCr is highly polar and lacks a strong chromophore. Traditional C18 columns fail to retain it, causing it to elute in the void volume. While ion-pair chromatography (using tetrabutylammonium) is an alternative[6], porous graphitic carbon provides unique stereoselective retention for polar compounds without requiring complex, MS-incompatible ion-pairing reagents[5][7].

High-Resolution NMR Spectroscopy
  • 
     NMR:  Acquire spectra in 
    
    
    
    at 37°C. The PCr phosphorus atom acts as an internal standard, presenting a sharp singlet at exactly 0.0 ppm[8].
  • 
     NMR:  Observe the methylene protons. Under high-resolution conditions, the PCr methylene peak appears as a sharp resonance (~3.0 ppm) that is distinctly resolved from the creatine methylene signal[9].
    
  • Causality:

    
     NMR directly interrogates the integrity of the high-energy phosphoramidate bond. If the sample was exposed to thermal stress during preparation, hydrolysis will immediately present as an inorganic phosphate (Pi) peak around 4.5–5.0 ppm[8]. This makes NMR a self-validating assay for sample degradation.
    

Quantitative Data Summary

Table 2: Diagnostic Parameters for Hexahydrate Validation
ParameterAnalytical TechniqueExpected Value / SignatureDiagnostic Purpose
Water Content Karl Fischer Titration29.0% – 31.0%Differentiates Hexahydrate from Anhydrous/Tetrahydrate
Retention Time HPLC-UV (Hypercarb)~3.3 minutesValidates purity and separation from Creatinine/Creatine

Chemical Shift

NMR (

)
0.0 ppm (Singlet)Validates intact phosphoramidate bond

Chemical Shift

NMR (

)
Sharp singlet, ~3.0 ppmConfirms methylene environment
Inorganic Phosphate HPLC / Ion Chromatography< 0.25% (w/w)Ensures compliance with intravenous toxicity standards

References

  • CN101033237A - Medicinal disodium creatine phosphate hexahydrate and preparing method thereof Google P
  • WO2019180199A1 - Stable aqueous composition of phosphocreatine Google P
  • An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP Scientific Research Publishing (SciRP).[Link]

  • Analysis of Creatine and Creatinine on a Porous Graphitic Carbon Column by HPLC/UV Thermo Fisher Scientific / LCMS.cz. [Link]

  • In Vitro 31P MR Chemical Shifts of In Vivo-Detectable Metabolites at 3T as a Basis Set MDPI.[Link]

  • Resolution of Creatine and Phosphocreatine 1H Signals in Isolated Human Skeletal Muscle using HR-MAS 1H NMR PubMed Central (PMC). [Link]

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An In-depth Technical Guide on the Biological Function of Phosphocreatine in Mitochondrial Physiology

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The phosphocreatine (PCr)/creatine kinase (CK) system is a cornerstone of cellular bioenergetics, particularly in tissues with high and fluctuating energy demands such as the heart, brain, and skeletal muscle.[1][2][3] While traditionally viewed as a temporal ATP buffer, the role of phosphocreatine extends deep into the regulation of mitochondrial physiology. This guide elucidates the multifaceted functions of phosphocreatine at the mitochondrial level, detailing its critical role in the spatial transfer of energy via the mitochondrial creatine kinase (mtCK) shuttle, the modulation of oxidative phosphorylation, and the maintenance of mitochondrial integrity by influencing the permeability transition pore and reactive oxygen species production. We provide field-proven experimental protocols to empower researchers to accurately probe these functions, bridging fundamental mitochondrial biology with translational therapeutic opportunities.

The Central Paradigm: Beyond ATP Buffering

Adenosine triphosphate (ATP) is the universal energy currency of the cell, yet its intracellular concentration is relatively low, sufficient for only a few seconds of intense activity.[4] Furthermore, its diffusion from the sites of production—primarily the mitochondrial matrix—to the sites of consumption is limited. The cell overcomes these challenges through the phosphocreatine (PCr) system.[2][5] Creatine kinase (CK) catalyzes the reversible transfer of a high-energy phosphate group from ATP to creatine (Cr), forming PCr.[1][6] This reaction allows PCr, a smaller and more diffusible molecule than ATP, to act as a dynamic reservoir and an efficient energy transport molecule.[5] At the heart of this system's interaction with cellular powerhouses lies a specialized mitochondrial isoform of CK (mtCK), which orchestrates a sophisticated energy relay.

The Mitochondrial Creatine Kinase (mtCK) Shuttle: A Spatial Energy Bridge

The mtCK shuttle, or the PCr/Cr circuit, is a highly efficient mechanism for transferring energy from the mitochondria to the cytosol.[7][8][9] This system functionally couples ATP production via oxidative phosphorylation directly to cellular ATPases.

2.1. Mechanism of Action

Located in the mitochondrial intermembrane space (IMS), mtCK forms protein complexes with key transporters on the inner and outer mitochondrial membranes: the adenine nucleotide translocase (ANT) and the voltage-dependent anion channel (VDAC or porin), respectively.[4][10] This strategic positioning creates a microcompartment that facilitates metabolic channeling.[11]

The process unfolds as follows:

  • ATP Export: ATP synthesized in the mitochondrial matrix is exported to the IMS by ANT.

  • PCr Synthesis: Within the IMS microcompartment, mtCK immediately utilizes this newly exported ATP to phosphorylate creatine, which has entered the IMS from the cytosol via VDAC. This reaction produces PCr and ADP.[5][12]

  • Energy Export: PCr, a stable and high-energy carrier, diffuses rapidly through VDAC into the cytosol, transporting the energy potential of ATP.[4]

  • Local ATP Regeneration: At sites of high energy demand (e.g., myofibrils, ion pumps), cytosolic CK isoforms catalyze the reverse reaction, transferring the phosphate group from PCr to ADP to regenerate ATP locally.[8]

  • Signaling and Return: The resulting free creatine diffuses back to the mitochondria, acting as a signal of high cytosolic ATPase activity and serving as the substrate for another cycle of PCr synthesis.[7]

This shuttle ensures a rapid and efficient supply of energy where it is needed most, maintaining high ATP/ADP ratios at sites of consumption even during intense metabolic activity.

PCr_Shuttle cluster_Mitochondrion Mitochondrion cluster_Matrix Matrix cluster_IMS Intermembrane Space (IMS) cluster_Cytosol Cytosol OxPhos Oxidative Phosphorylation ANT ANT OxPhos->ANT ATP IMM Inner Mitochondrial Membrane mtCK mtCK mtCK->ANT ADP VDAC VDAC (Porin) mtCK->VDAC PCr OMM Outer Mitochondrial Membrane ANT->mtCK ATP VDAC->mtCK Cr cytoCK Cytosolic CK VDAC->cytoCK PCr ATPase Myofibrillar ATPase (Energy Consumption) ATPase->cytoCK ADP cytoCK->VDAC Cr cytoCK->ATPase ATP

Caption: The Mitochondrial Phosphocreatine (PCr) / Creatine (Cr) Shuttle.
Phosphocreatine as a Dynamic Regulator of Mitochondrial Respiration

The PCr/CK system does not merely transport energy; it actively regulates the rate of mitochondrial ATP production. This regulation is primarily achieved by modulating the local concentration of ADP within the IMS, the key substrate for ATP synthase.

3.1. Modulating ADP Sensitivity

Mitochondrial respiration is highly sensitive to the concentration of ADP. The mtCK reaction effectively controls this local ADP pool.

  • High PCr / Low Cr (Resting State): In a resting cell, high levels of PCr and low levels of Cr favor the reverse reaction of mtCK (PCr + ADP -> ATP + Cr), which consumes ADP in the IMS. This keeps the local ADP concentration low, thereby reducing the stimulation of ATP synthase and lowering the basal rate of mitochondrial respiration.[13]

  • Low PCr / High Cr (Active State): During exercise or high metabolic activity, cytosolic ATP hydrolysis leads to an increase in cytosolic Cr. This Cr diffuses back to the mitochondria, driving the forward mtCK reaction (ATP + Cr -> PCr + ADP). This locally produces ADP in the IMS, strongly stimulating ATP synthase and increasing the rate of oxygen consumption to meet cellular demand.[5][13]

Essentially, the PCr/Cr ratio acts as a fine-tuned rheostat for mitochondrial output. A decrease in the PCr/Cr ratio dramatically increases the sensitivity of mitochondrial respiration to any given amount of cytosolic ADP.[13][14]

3.2. Quantitative Impact of PCr/Cr Ratio on Mitochondrial Respiration

The following table summarizes data adapted from studies on permeabilized human skeletal muscle fibers, demonstrating the potent regulatory effect of PCr and Cr on ADP-stimulated respiration.

Condition (Simulated)[PCr] (mM)[Cr] (mM)PCr/Cr RatioSubmaximal Respiration Rate (% of Vmax)
Rest24122.0~30%
Low-Intensity Exercise12240.5~35%
High-Intensity Exercise3330.1~60%
Saturating Cr (No PCr)0200~75%
Saturating PCr (No Cr)200~15%
Data synthesized from principles and findings reported in Walsh et al. (2001).[13][14] The values illustrate that changes in the PCr/Cr ratio, independent of total ADP levels, can significantly modulate mitochondrial oxygen consumption.
Role in Mitochondrial Integrity and Stress Response

Beyond its bioenergetic roles, the mtCK system is increasingly recognized as a crucial factor in maintaining mitochondrial structural integrity and mitigating cellular stress, primarily through its influence on the mitochondrial permeability transition pore (mPTP) and the production of reactive oxygen species (ROS).

4.1. Modulation of the Mitochondrial Permeability Transition Pore (mPTP)

The mPTP is a non-specific, high-conductance channel in the inner mitochondrial membrane.[15] Its prolonged opening under conditions of high matrix Ca2+ and oxidative stress leads to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, cell death.[15][16]

The mtCK system helps prevent pathological mPTP opening.[11][17][18] By efficiently regenerating ADP in the IMS, mtCK keeps the ANT in a conformation that is less prone to incorporate into the mPTP complex. The presence of mtCK substrates (creatine) and the enzyme's activity delay Ca2+-induced pore opening.[17][18] This protective effect requires a functionally coupled mtCK within the mitochondrial microcompartment; simply adding the enzyme externally does not confer the same protection.[17][18] Furthermore, the octameric structure of mtCK is thought to provide mechanical stability to the contact sites between the inner and outer membranes, which may physically hinder pore formation.[19]

4.2. Attenuation of Reactive Oxygen Species (ROS) Production

Mitochondria are the primary source of cellular ROS. While ROS are important signaling molecules at low levels, their overproduction leads to oxidative stress and cellular damage. ROS production is exacerbated when the electron transport system is highly reduced, a condition that can occur when ATP synthesis slows.

The mtCK system helps to reduce ROS production by maintaining a high rate of ATP turnover.[20][21] By providing a steady supply of ADP to ATP synthase, mtCK ensures that the proton motive force is productively utilized for ATP synthesis rather than being dissipated or contributing to electron leakage and superoxide formation.[22] Creatine supplementation itself has been shown to have antioxidant properties and to reduce ROS, likely by enhancing the efficiency of this mtCK-mediated energy transfer.[4][5]

Mitochondrial_Integrity cluster_Mitochondrion Mitochondrial Inner Membrane mtCK Active mtCK (Octamer) mPTP mPTP mtCK->mPTP Inhibits Pore Opening HighADP High Local ADP mtCK->HighADP Generates ROS ROS Production OxPhos Oxidative Phosphorylation HighTurnover High ATP Turnover OxPhos->HighTurnover Drives HighCr High Creatine (High Energy Demand) HighCr->mtCK Stimulates HighADP->OxPhos Stimulates HighTurnover->ROS Reduces Stress Oxidative Stress + High Ca2+ Stress->mPTP Induces Stress->ROS Induces

Caption: Regulation of Mitochondrial Integrity by the PCr/CK System.
Experimental Methodologies for Interrogating the PCr-Mitochondrial Axis

To validate the mechanisms described and to screen for compounds that modulate this system, robust and reproducible experimental protocols are essential. The following sections provide detailed, field-proven methodologies.

5.1. Protocol 1: Measurement of Mitochondrial Respiration via High-Resolution Respirometry (HRR)

This protocol assesses mitochondrial function in permeabilized muscle fibers, which preserves the native mitochondrial network and its interactions, providing more physiologically relevant data than isolated mitochondria.[23] It allows for the evaluation of the effects of varying PCr/Cr ratios on respiratory control.

Causality: Permeabilizing the sarcolemma with a mild detergent like saponin creates pores large enough for substrates like ADP, Cr, and PCr to access the mitochondria while keeping the mitochondrial membranes intact.[20] This is critical for studying the function of the integrated mtCK system.

Methodology:

  • Sample Preparation:

    • Obtain a small skeletal muscle biopsy (10-20 mg) and immediately place it in ice-cold relaxing and preservation solution (BIOPS).[23]

    • Under a microscope in a petri dish of BIOPS on ice, mechanically separate the muscle fibers using sharp forceps to increase surface area.[24]

    • Transfer the separated fiber bundles to a vial containing saponin (50 µg/mL in BIOPS) and incubate for 20 minutes on a shaker at 4°C for permeabilization.[20]

    • Wash the permeabilized fibers twice for 10 minutes each in an ice-cold mitochondrial respiration medium (e.g., MiR05) to remove saponin and residual metabolites.[20][23]

    • Blot the fibers dry on filter paper and measure their wet weight. Aim for 1-3 mg per experimental run.

  • High-Resolution Respirometry (e.g., Oroboros O2k):

    • Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions. Set the temperature to 37°C and stirrer speed to 750 rpm.[23]

    • Add 2 mL of pre-warmed MiR05 to the respirometer chambers and add the weighed muscle fiber bundle. Allow the signal to stabilize.

    • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: This is a sequential titration protocol. The following is a sample SUIT protocol designed to test the effect of Cr and PCr.

      • Step 1 (LEAK Respiration): Add substrates for Complex I (e.g., malate at 2 mM and pyruvate at 5 mM). The resulting respiration rate in the absence of ADP is the LEAK state, representing proton leak across the inner membrane.

      • Step 2 (Submaximal OXPHOS): Add a subsaturating concentration of ADP (e.g., 0.1 mM) to stimulate ATP synthesis.[13]

      • Step 3 (Creatine Stimulation): Add 20 mM Creatine. An increase in respiration demonstrates the functional coupling of mtCK, which is generating local ADP to further stimulate OXPHOS.

      • Step 4 (PCr Inhibition): In a separate experiment (after re-oxygenating and washing the chamber), following Step 2, add 20 mM Phosphocreatine. A decrease in respiration shows that PCr inhibits OXPHOS by driving the mtCK reaction in reverse, consuming local ADP.[13]

      • Step 5 (Maximal OXPHOS): Add a saturating concentration of ADP (e.g., 2.5-5 mM) to measure the maximum oxidative phosphorylation capacity.

      • Step 6 (ETS Capacity): Add a protonophore uncoupler (e.g., FCCP in 0.5 µM steps) to dissipate the proton gradient and measure the maximum capacity of the electron transport system (ETS). This serves as a crucial internal control.

      • Step 7 (ROX): Add Complex I and III inhibitors (e.g., rotenone and antimycin A) to shut down mitochondrial respiration and measure residual oxygen consumption (ROX).

  • Data Analysis:

    • Correct all respiration rates for ROX.

    • Express oxygen flux per mg of tissue (pmol O₂/s/mg).

    • Calculate respiratory control ratios (e.g., OXPHOS/LEAK) and the degree of stimulation or inhibition by Cr and PCr.

5.2. Protocol 2: Quantification of Mitochondrial ATP Production Rate

This protocol uses a luciferin-luciferase bioluminescent assay to directly and quantitatively measure the rate of ATP synthesis by isolated mitochondria.[22]

Causality: The enzyme firefly luciferase catalyzes the oxidation of luciferin in an ATP-dependent reaction that produces light. The emitted light is directly proportional to the ATP concentration, allowing for highly sensitive and real-time quantification.[7]

Methodology:

  • Mitochondria Isolation:

    • Isolate mitochondria from tissue homogenates (e.g., heart, brain) using differential centrifugation. Standard protocols are widely available and must be performed strictly at 4°C to maintain mitochondrial integrity.

    • Determine the protein concentration of the final mitochondrial suspension using a standard assay (e.g., Bradford or BCA).

  • ATP Production Assay:

    • Prepare a reaction buffer containing substrates (e.g., 5 mM pyruvate, 5 mM malate), 10 mM KH₂PO₄, and 75 mM KCl, pH 7.4.

    • Use a commercially available ATP determination kit containing D-luciferin and luciferase. Prepare the assay mix according to the manufacturer's instructions, protecting it from light.

    • In a luminometer cuvette or a white-walled 96-well plate, add the reaction buffer and the luciferin/luciferase assay mix.

    • Add a small amount of isolated mitochondria (e.g., 10-20 µg of protein) to the cuvette and mix. Allow the signal to stabilize to measure basal ATP content.

    • Initiate ATP synthesis by adding a known concentration of ADP (e.g., to a final concentration of 100 µM).[7]

    • Immediately begin recording the luminescence signal over time (e.g., every 10 seconds for 3-5 minutes) using a luminometer.

  • Data Analysis and Controls:

    • Generate an ATP standard curve using known concentrations of ATP to convert the relative light units (RLU) to absolute ATP concentrations (µM).

    • The rate of ATP production is the initial slope of the luminescence signal over time.

    • Normalize the rate to the amount of mitochondrial protein used (e.g., nmol ATP/min/mg protein).

    • Self-Validating Control: Perform a parallel experiment including an inhibitor of ATP synthase, such as oligomycin (1 µg/mL). A significant reduction (>80%) in the ADP-stimulated ATP production rate confirms that the measured signal is due to mitochondrial oxidative phosphorylation.[7]

5.3. Protocol 3: Assessment of mPTP Susceptibility via Calcium Retention Capacity (CRC)

This assay measures the amount of calcium mitochondria can sequester before it triggers the opening of the mPTP.[16] It is a robust method to assess the protective effects of the PCr system or pharmacological agents.

Causality: Mitochondria actively take up cytosolic Ca²⁺. When the uptake exceeds a certain threshold, it induces mPTP opening, causing a massive release of the accumulated Ca²⁺ back into the medium. A fluorescent dye that is impermeable to the mitochondrial membrane, such as Calcium Green-5N, reports this sudden increase in extra-mitochondrial Ca²⁺.

Methodology:

  • Sample and Reagent Preparation:

    • Use freshly isolated mitochondria (0.5 mg/mL) suspended in a CRC buffer (e.g., 250 mM sucrose, 10 mM Tris-MOPS, 10 µM EGTA, 5 mM pyruvate, 5 mM malate, pH 7.4).

    • Add the fluorescent Ca²⁺ indicator Calcium Green-5N (e.g., 1 µM) to the mitochondrial suspension.

  • CRC Measurement:

    • Place the mitochondrial suspension in the cuvette of a spectrofluorometer set to the appropriate excitation/emission wavelengths for the dye (e.g., 506 nm/531 nm for Calcium Green-5N).

    • After recording a stable baseline fluorescence, add sequential pulses of a known amount of CaCl₂ (e.g., 10 nmol) every 60-120 seconds.

    • Observe the fluorescence trace. Each Ca²⁺ pulse will cause a sharp increase in fluorescence, which will then decrease as the mitochondria sequester the calcium.

    • Continue adding Ca²⁺ pulses until a large, sustained increase in fluorescence is observed. This indicates massive Ca²⁺ release due to mPTP opening.

  • Data Analysis and Interpretation:

    • The Calcium Retention Capacity (CRC) is the total amount of Ca²⁺ added (in nmol) per mg of mitochondrial protein required to trigger the sustained fluorescence increase.

    • A higher CRC value indicates greater resistance to mPTP opening.

    • Causality Test: To investigate the role of mtCK, run parallel experiments in the presence of 20 mM creatine. An increase in CRC in the presence of creatine would demonstrate the protective effect of a functional mtCK system.[17] As a control, the addition of the mPTP inhibitor cyclosporin A should significantly increase the CRC.

Implications for Drug Development and Therapeutic Strategies

The central role of phosphocreatine in mitochondrial physiology makes the mtCK system an attractive target for therapeutic intervention in a range of pathologies characterized by impaired energy metabolism.

  • Heart Failure: In the failing heart, the PCr/ATP ratio is significantly reduced, and mtCK activity is impaired.[20] Strategies aimed at augmenting the mtCK system or increasing myocardial creatine levels could improve cardiac energetics and protect against ischemic injury.[19]

  • Neurodegenerative Diseases: Conditions like Parkinson's, Huntington's, and ALS are linked to mitochondrial dysfunction and bioenergetic failure.[3] Creatine supplementation has shown neuroprotective effects in preclinical models, likely by improving mitochondrial function, reducing ROS, and inhibiting mPTP-mediated cell death.[3]

  • Cancer: Many cancer cells upregulate mtCK to meet their high energy demands for rapid proliferation. Therefore, selective inhibition of mtCK is being explored as a novel therapeutic strategy to disrupt tumor metabolism and render cancer cells more susceptible to apoptosis.[21]

Conclusion

Phosphocreatine's function in mitochondrial physiology is far more intricate than that of a simple energy reserve. Through the elegant mechanism of the mtCK shuttle, it acts as a high-fidelity energy transport system and a sophisticated regulator of oxidative phosphorylation. Its role extends to the preservation of mitochondrial integrity, protecting against the catastrophic events of permeability transition and oxidative damage. The methodologies detailed herein provide a robust framework for researchers to further unravel the complexities of this system and to explore its vast therapeutic potential. A deeper understanding of the PCr-mitochondrial axis will undoubtedly pave the way for novel drug development strategies targeting the metabolic heart of cellular health and disease.

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Sources

Distinguishing Endogenous Bioenergetics from Exogenous Application: A Technical Guide to Creatine Phosphate and Phosphocreatine Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine phosphate is a pivotal molecule in cellular bioenergetics, acting as a rapid temporal and spatial energy buffer in tissues with high and fluctuating energy demands, such as muscle and brain. While the terms "creatine phosphate" and "phosphocreatine" are often used interchangeably to describe this endogenous molecule, the introduction of its synthesized salt form for clinical and research applications necessitates a precise distinction. This technical guide provides an in-depth analysis of the core differences between the native biomolecule, creatine phosphate, and its commercially produced form, phosphocreatine sodium salt. We will explore their distinct chemical identities, physiological roles versus pharmaceutical applications, and the analytical methodologies required for their accurate quantification. This document serves as a critical resource for researchers, clinicians, and drug development professionals to ensure conceptual clarity and methodological rigor in studies involving this high-energy phosphate compound.

Introduction: The Central Role of a High-Energy Phosphate

First isolated from muscle tissue in 1927, creatine phosphate (CP), or phosphocreatine (PCr), is a cornerstone of cellular energy metabolism.[1] It represents a rapidly mobilizable reserve of high-energy phosphate bonds, essential for the regeneration of adenosine triphosphate (ATP), the universal energy currency of the cell.[2][3] In tissues like the heart, brain, and skeletal muscle, where energy demands can increase dramatically and instantaneously, the creatine kinase (CK) enzyme system and its substrate, creatine phosphate, are indispensable for maintaining energy homeostasis.[1][3][4] The development of a stable, exogenous form—phosphocreatine sodium salt—has translated this fundamental physiological principle into therapeutic and research applications, from cardioprotection during ischemic events to a standard component in ATP-regenerating laboratory systems.[5][6] Understanding the distinction between the molecule as it functions in vivo and the salt form used as a reagent or drug is fundamental to its effective application.

Chemical Identity: From Endogenous Molecule to Stabilized Salt

The primary distinction lies in their chemical form and origin. "Creatine phosphate" or "phosphocreatine" refers to the phosphorylated creatine molecule as it exists and functions within the cell.[2] Conversely, "phosphocreatine sodium salt" is the synthetically produced, stabilized form used for administration and experimentation.[7][8]

The use of the sodium salt enhances the compound's stability and solubility in aqueous solutions, which is critical for its formulation as an intravenous drug or a reliable laboratory reagent.[4] This distinction is crucial, as the properties and handling of the pure compound differ from its salt form. For instance, various hydrated forms, such as the disodium salt tetrahydrate, are common commercial products.[9][10]

Table 1: Comparative Chemical and Physical Properties
PropertyCreatine Phosphate (Phosphocreatine)Phosphocreatine Disodium Salt
Synonyms Creatine phosphate (CP), PCr, PhosphorylcreatineCreatine phosphate disodium salt, Neoton
Origin Endogenous, synthesized within the cellExogenous, chemically synthesized
Typical Form Zwitterionic in physiological pHWhite, crystalline powder (often as a hydrate)
Molecular Formula C₄H₁₀N₃O₅PC₄H₈N₃O₅PNa₂
Molar Mass 211.11 g/mol 255.08 g/mol (anhydrous)
CAS Number 67-07-2922-32-7, 19333-65-4 (hydrate), 71519-72-7 (tetrahydrate)[7][9][11][12]
Solubility Moderate in waterReadily soluble in water[7]

The Physiological Engine: The Phosphocreatine Shuttle

The primary function of endogenous creatine phosphate is to act as both a temporal and spatial energy buffer.[2][13] This is achieved through a mechanism known as the phosphocreatine shuttle, a critical system for energy transport in cells with high energy turnover.[14][15]

  • Energy Generation in Mitochondria : Within the mitochondrial intermembrane space, where ATP concentration is high from oxidative phosphorylation, mitochondrial creatine kinase (MtCK) catalyzes the transfer of a phosphate group from ATP to creatine, forming phosphocreatine (PCr) and ADP.[1][16]

  • Diffusion to Cytosol : PCr, being smaller and more mobile than ATP, diffuses efficiently through the crowded cytoplasm to sites of high energy consumption, such as the myofibrils in muscle cells.[16][17]

  • Energy Utilization : At these sites, cytosolic creatine kinase isoforms (e.g., MM-CK at the myofibrils) catalyze the reverse reaction, transferring the phosphate group from PCr to ADP to rapidly regenerate ATP exactly where it is needed for processes like muscle contraction.[1][18]

  • Creatine Recycling : The resulting free creatine diffuses back to the mitochondria to be re-phosphorylated, completing the circuit.[17]

This shuttle ensures that ATP levels at the site of consumption are maintained, preventing localized energy depletion and buffering the cell against sudden energy demands.[2][16]

Phosphocreatine_Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol / Myofibril Mito_ATP ATP MtCK MtCK Mito_ATP->MtCK Mito_ADP ADP Mito_Cr Creatine Mito_Cr->MtCK Mito_PCr Phosphocreatine (PCr) Cyto_PCr Phosphocreatine (PCr) Mito_PCr->Cyto_PCr Diffusion MtCK->Mito_ADP MtCK->Mito_PCr Cyto_ATP ATP Myofibril Myofibril Contraction Cyto_ATP->Myofibril Energy Use Cyto_ADP ADP MMCK MM-CK Cyto_ADP->MMCK Cyto_Cr Creatine Cyto_Cr->Mito_Cr Diffusion Cyto_PCr->MMCK MMCK->Cyto_ATP MMCK->Cyto_Cr Myofibril->Cyto_ADP Energy Use

Diagram 1: The Phosphocreatine Energy Shuttle.

Exogenous Administration: Phosphocreatine Sodium Salt in Practice

Phosphocreatine sodium salt is the formulation used when administering the compound exogenously for therapeutic or research purposes.[5] Its primary clinical application is as a cardioprotective agent, marketed under trade names like Neoton.[6][19]

  • Cardioprotection : During cardiac ischemia (reduced blood flow), the supply of oxygen and nutrients to heart muscle cells is compromised, leading to a rapid decline in ATP levels.[6] Intravenous administration of phosphocreatine sodium salt provides an external pool of this high-energy compound, helping to maintain intracellular ATP levels, stabilize cell membranes, and reduce the extent of myocardial damage.[5][6][20] It is often used as an adjuvant therapy in conditions like acute myocardial infarction and in cardioplegic solutions during heart surgery.[5][19]

  • Research Applications : In the laboratory, phosphocreatine disodium salt is a key component of ATP-regenerating systems used in various biochemical assays.[21] For example, in in vitro motility assays or studies of ATP-dependent enzymes, this system (containing phosphocreatine, ADP, and creatine kinase) provides a steady supply of ATP, preventing its depletion over the course of the experiment.

  • Sports Performance : While creatine monohydrate is the well-known oral supplement used to boost endogenous creatine and phosphocreatine stores, phosphocreatine sodium salt has also been explored for its potential to enhance performance, though it is typically administered intravenously.[5][22]

The choice of the sodium salt is a pharmaceutical necessity. It ensures a stable, highly soluble product that can be accurately dosed and safely administered, typically through intravenous infusion.[6][23]

Analytical Methodologies for Quantification

Accurate quantification of creatine phosphate is critical for both physiological studies and quality control of pharmaceutical formulations. Due to the lability of the N-P bond, sample preparation and analytical methods must be carefully optimized. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques.[24][25]

Workflow for HPLC Quantification of Creatine Phosphate

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Tissue 1. Tissue Collection (Freeze-clamp) Homogenize 2. Homogenization (in cold PCA + Ca2+ chelator) Tissue->Homogenize Centrifuge 3. Centrifugation (to pellet protein) Homogenize->Centrifuge Extract 4. Supernatant Extraction & Neutralization Centrifuge->Extract Inject 5. Injection onto Ion-Pair Reversed-Phase Column Extract->Inject Separate 6. Isocratic Elution (e.g., KH2PO4 buffer + TBAHS) Inject->Separate Detect 7. UV Detection (206-210 nm) Separate->Detect Integrate 8. Peak Integration Detect->Integrate Quantify 9. Quantification (vs. Standard Curve) Integrate->Quantify Validate 10. Peak Validation (Enzymatic Shift) Quantify->Validate

Diagram 2: HPLC Analysis Workflow for Creatine Phosphate.
Detailed Protocol: Isocratic HPLC for Myocardial Tissue

This protocol is a synthesized example based on established methodologies for the quantification of high-energy phosphates.[24][26]

1. Reagents and Materials:

  • Perchloric Acid (PCA), 0.6 M, ice-cold

  • Potassium Carbonate (K₂CO₃), 3 M

  • Mobile Phase: 215 mM Potassium Phosphate Monobasic (KH₂PO₄), 2.3 mM Tetrabutylammonium Hydrogen Sulphate (TBAHS), 3.5% Acetonitrile. Adjust pH to 6.25.

  • Standards: Creatine Phosphate Disodium Salt, Creatine, ATP, ADP, AMP.

  • HPLC System with UV detector (206 nm) and a C18 reversed-phase column.

2. Sample Preparation (Critical Step):

  • Objective: To instantly halt metabolic activity and extract analytes while preventing degradation.

  • Procedure:

    • Excise tissue and immediately freeze-clamp using tongs pre-chilled in liquid nitrogen. This step is crucial to prevent the rapid breakdown of phosphocreatine.[24]

    • Weigh the frozen tissue and homogenize in 10 volumes of ice-cold 0.6 M PCA. The acid denatures enzymes like creatine kinase. Adding a Ca²⁺ sequestering agent can further enhance recovery.[27]

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and neutralize it by slowly adding 3 M K₂CO₃ until the pH reaches ~6.5. The formation of a KClO₄ precipitate will occur.

    • Centrifuge again to pellet the KClO₄ precipitate. The resulting supernatant is ready for analysis.

3. Chromatographic Analysis:

  • Objective: To achieve baseline separation of creatine phosphate from related compounds.

  • Procedure:

    • Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Prepare a standard curve by making serial dilutions of the phosphocreatine sodium salt standard (e.g., ranging from LOQ to 6 µg/mL).[26]

    • Inject 20 µL of each standard and the prepared sample extracts.

    • Monitor the elution profile at 206 nm. Creatine phosphate is typically one of the earlier eluting peaks in this system.

4. Data Analysis and Validation:

  • Objective: To accurately quantify the analyte and confirm peak identity.

  • Procedure:

    • Integrate the peak area corresponding to creatine phosphate in both standards and samples.

    • Construct a linear regression from the standard curve (Peak Area vs. Concentration).

    • Calculate the concentration of creatine phosphate in the samples using the regression equation.

    • Peak Confirmation (Self-Validation): To unequivocally confirm the identity of the creatine phosphate peak, perform an enzymatic shift assay. Incubate a sample aliquot with creatine kinase, which will convert the creatine phosphate to creatine, causing the specific disappearance of the PCr peak and a corresponding increase in the creatine peak in a subsequent HPLC run.[27]

Conclusion

References

  • Patsnap Synapse. (2024, July 17).
  • eScholarship, University of California. (n.d.). Introduction Creatine phosphate (CP). Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphocreatine. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Pernetti Sports Performance & Nutrition. (2023, August 23).
  • Home Sunshine Pharma. (n.d.). Creatine Phosphate Disodium Salt CAS 922-32-7. Retrieved from [Link]

  • BUBS Naturals. (2025, December 11).
  • Wikipedia. (n.d.). Creatine phosphate shuttle. Retrieved from [Link]

  • SCIENCE & INNOVATION International Scientific Journal. (2024, April 4).
  • Cymbiotika. (2026, January 7).
  • Cymbiotika. (2026, January 12).
  • G-Biosciences. (n.d.). Creatine phosphate, disodium salt tetrahydrate. Retrieved from [Link]

  • Sorachim SA. (n.d.). Phosphocreatine disodium salt tetrahydrate. Retrieved from [Link]

  • PubChem, National Institutes of Health. (n.d.). Phosphocreatine sodium. Retrieved from [Link]

  • McMahon, P. M., & Lutz, P. L. (1984). Determination of creatine phosphate levels in brain tissue by isocratic reverse-phase, ion-paired high-performance liquid chromatography. Analytical Biochemistry, 138(1), 252-254.
  • Inxight Drugs. (n.d.). PHOSPHOCREATINE SODIUM. Retrieved from [Link]

  • van der Vusse, G. J., et al. (1988). High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue. Journal of Molecular and Cellular Cardiology, 20(5), 447-455.
  • Xie, Z., et al. (2016). A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. Iranian Journal of Pharmaceutical Research, 15(1), 119-130.
  • Li, W., et al. (2014). Simultaneous Determination of Creatine Phosphate, Creatine and 12 Nucleotides in Rat Heart by LC-MS/MS.
  • Google Patents. (n.d.). CN103172661A - Preparation method of phosphocreatine disodium salt.
  • BUBS Naturals. (2025, December 15). Creatine Monohydrate vs.
  • Google Patents. (n.d.). CN101492470B - Synthesis of phosphocreatine disodium salt.
  • Patsnap. (n.d.). Preparation technique for sodium phosphocreatine freeze-dried injection. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14).
  • JSciMed Central. (2023, December 3).
  • Patsnap. (n.d.). Method for preparing high-content creatine phosphate disodium salt. Retrieved from [Link]

  • Balestrino, M., et al. (2017). A Novel Method to Synthesize Phosphocreatine and Phosphocreatine Prodrugs. Medicinal Chemistry, 13(8), 756-764.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN102633833A - Creatine phosphate sodium preparation method.
  • Google Patents. (n.d.). CN103304597A - Creatine phosphate sodium compound and preparation method thereof.
  • Google Patents. (n.d.). CN102772375B - Creatine phosphate sodium for injection and preparation method for same.

Sources

phosphocreatine sodium salt hexahydrate safety data sheet SDS analysis

Author: BenchChem Technical Support Team. Date: March 2026

From Safety Data Sheet (SDS) to Experimental Application

Executive Summary

This guide analyzes the physicochemical and safety profile of Phosphocreatine (PCr) disodium salt hexahydrate , a critical high-energy phosphate donor used primarily in ATP regeneration systems. While standard Safety Data Sheets (SDS) classify this compound as relatively low-hazard (GHS "Not a hazardous substance"), the technical nuance lies in its stoichiometry and hydrolytic instability .

As a Senior Application Scientist, I emphasize that the "safety" risk here is not toxicological, but experimental: improper handling of the hexahydrate form leads to erroneous molarity calculations and spontaneous hydrolysis of the P-N bond, causing assay failure.

Part 1: Physicochemical Profile & The "Hydrate Trap"

The most common error in PCr applications is ignoring the specific hydration state listed on the Certificate of Analysis (CoA). While the user request specifies "hexahydrate," commercial batches often vary between tetrahydrate and hexahydrate depending on the crystallization process.

Stoichiometry & Molecular Weight

You must verify the water content (


) for every new lot. Using the anhydrous molecular weight for a hexahydrate salt results in a ~30% concentration error , potentially starving your enzymatic reaction of phosphate substrate.

Table 1: Stoichiometric Impact on Preparation

ParameterAnhydrous FormHexahydrate Form (Target)Impact of Error
Formula


N/A
MW ( g/mol ) ~255.08~363.17+42% Mass
Solubility High (>50 mg/mL)High (>50 mg/mL)Negligible
100 mM Prep 2.55 g / 100 mL3.63 g / 100 mLUnder-dosing by 30%
The P-N Bond Vulnerability

Unlike standard phosphoesters (like ATP), phosphocreatine contains a phosphoramidate (P-N) bond . This bond is thermodynamically unstable and acid-labile.

  • Critical Insight: Spontaneous hydrolysis yields Creatine + Inorganic Phosphate (

    
    ).
    
  • Experimental Consequence: High background signal in phosphate-detection assays (e.g., Malachite Green) and loss of regeneration capacity in kinase assays.

Part 2: Stability & Handling (SDS Interpretation)

The SDS typically lists "Store at -20°C." However, this is insufficient for active experimental workflows. The diagram below illustrates the decision logic for storage and handling to prevent degradation.

PCr_Handling Start PCr Hexahydrate Powder Storage Long Term Storage (-20°C, Desiccated) Start->Storage Unopened Weighing Weighing Step Storage->Weighing Equilibrate to RT Solubilization Solubilization Weighing->Solubilization Hygroscopic! Work fast Buffer_Choice Buffer Selection (Critical Step) Solubilization->Buffer_Choice Acidic Acidic Buffer (pH < 5.5) RAPID HYDROLYSIS Buffer_Choice->Acidic Avoid Neutral Neutral/Basic (pH 7.0 - 9.0) STABLE Buffer_Choice->Neutral Recommended Use Immediate Use (Keep on Ice) Acidic->Use Data Invalid Neutral->Use Same Day Freeze Aliquot & Snap Freeze (-80°C) Neutral->Freeze Stock Solution

Figure 1: Stability decision tree emphasizing pH control. The P-N bond is highly susceptible to acid-catalyzed hydrolysis.

Handling Protocols
  • Hygroscopicity: The hexahydrate form is stable, but the salt can absorb excess moisture if left open, altering the weight. Protocol: Equilibrate the bottle to room temperature before opening to prevent condensation.

  • pH Sensitivity: Never dissolve PCr in unbuffered water (which can become acidic due to

    
     absorption) or acidic buffers (Acetate/Citrate) unless immediate hydrolysis is intended. Target pH:  7.0–7.8 (HEPES or Tris preferred).
    
  • Temperature: Keep stock solutions on ice. The half-life of PCr decreases significantly at 37°C compared to 4°C.

Part 3: Safety & Toxicology Assessment

Based on GHS classifications (Regulation (EC) No 1272/2008), Phosphocreatine Disodium Salt is generally classified as Non-Hazardous . However, "non-hazardous" does not mean "inert."

Table 2: GHS Classification & PPE Requirements

Hazard CategoryClassificationLab Reality & Precautions
Acute Toxicity Not ClassifiedLow risk. Biological intermediate found in human muscle.
Skin/Eye Irritation Not ClassifiedDust may cause mechanical irritation. Wear safety glasses.
Respiratory Not ClassifiedFine powder inhalation should be avoided. Use N95/P2 mask if weighing large quantities.
Reactivity StableIncompatible with strong acids (exothermic hydrolysis) and strong oxidizers.

Part 4: Application Protocol (ATP Regeneration)

The primary utility of PCr is in the Creatine Kinase (CK) Coupled Assay . This system maintains constant ATP levels during ATPase studies, preventing product inhibition (by ADP) and substrate depletion.

The Mechanism

The system relies on the reversibility of Creatine Kinase. By providing excess PCr, the equilibrium is forced toward ATP production.

ATP_Regeneration ATP ATP Target_Enzyme Target ATPase (e.g., Myosin, Ion Pump) ATP->Target_Enzyme Hydrolysis ADP ADP CK Creatine Kinase (Enzyme) ADP->CK Regeneration Target_Enzyme->ADP + Pi PCr Phosphocreatine (Substrate) PCr->CK Cr Creatine (Waste) CK->ATP CK->Cr

Figure 2: The ATP Regeneration System. PCr acts as the "battery," buffering the ATP/ADP ratio.

Standard Operating Procedure (SOP)

Objective: Prepare a 100 mM PCr Stock Solution for use in an ATP regeneration assay.

Reagents:

  • Phosphocreatine Disodium Salt Hexahydrate (MW ~363.17 g/mol ).

  • HEPES Buffer (25 mM, pH 7.5).

  • Magnesium Acetate (essential cofactor for CK, though often added separately).

Step-by-Step Protocol:

  • Calculation: Calculate mass required based on the exact MW listed on your bottle's CoA.

    • Target: 10 mL of 100 mM solution.

    • Mass:

      
      .
      
  • Solubilization: Weigh 363 mg of PCr. Add to ~8 mL of cold HEPES buffer (pH 7.5). Vortex gently until dissolved.

    • Note: Do not use water; pH drift can initiate hydrolysis.

  • Adjustment: Adjust final volume to 10 mL.

  • Filtration: Syringe filter (0.22 µm) if sterility is required (PCr is a nutrient source for bacteria).

  • Storage: Aliquot into 500 µL tubes. Snap freeze in liquid nitrogen or dry ice/ethanol. Store at -80°C. Do not refreeze aliquots.

Part 5: Emergency & Disposal

While low toxicity, standard laboratory hygiene applies.

  • Spill Response: Sweep up dry powder to avoid dust generation. If in solution, absorb with inert material. Wash area with water (PCr is highly water-soluble).

  • Disposal: Dissolve or mix with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.

  • First Aid:

    • Eyes: Flush with water for 15 minutes.[1]

    • Skin: Wash with soap and water.[2]

References
  • PubChem. (n.d.).[3] Phosphocreatine Disodium Salt - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Wallimann, T., et al. (1992). Intracellular compartmentation, structure and function of creatine kinase isoenzymes in tissues with high and fluctuating energy demands: the 'phosphocreatine circuit' for cellular energy homeostasis. Biochemical Journal. Retrieved from [Link]

Sources

The Physicochemical Profiling of Phosphocreatine: pKa Values, Ionization Dynamics, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphocreatine (N-phosphocreatine, PCr) is the primary cytosolic phosphoryl donor responsible for the rapid resynthesis of ATP in vertebrates. While its biological role is well-documented, the precise physicochemical properties of PCr—specifically its acid dissociation constants (


) and resulting ionization states—are frequently misunderstood or oversimplified in drug development. Because PCr is a highly polar, multiprotic molecule, its ionization state dictates its thermodynamic stability, membrane permeability, and binding affinity to the Creatine Kinase (CK) enzyme.

This whitepaper provides an authoritative analysis of the


 values of phosphocreatine sodium salt hexahydrate, explains the causality behind the failure of traditional analytical methods to measure these values, and outlines self-validating experimental protocols for accurate physicochemical profiling.

Multiprotic Ionization: The Profile of Phosphocreatine

Phosphocreatine is a triacidic, monobasic compound containing four distinct ionizable centers: two hydroxyl groups on the phosphoryl moiety, one carboxylic acid group, and one guanidino nitrogen.

The strong electron-withdrawing nature of the phosphoryl group exerts a profound inductive effect across the molecule. This significantly lowers the


 of the adjacent guanidino group compared to a free arginine residue, yet the group remains sufficiently basic to stay protonated under physiological conditions. At a physiological pH of 7.4, PCr exists predominantly as a dianion (net charge -2).

Table 1: Thermodynamic


 Values of Phosphocreatine (at 25°C, I=0.1 M) 
Ionizable Group

Value
Dissociation State at pH 7.4Contribution to Net Charge
First H of Phosphate (

)
< 1.70Fully Deprotonated-1
Carboxylic Acid (

)
2.78 ± 0.02Fully Deprotonated-1
Second H of Phosphate (

)
4.50 ± 0.06Fully Deprotonated-1
Guanidino Nitrogen (

)
11.51 ± 0.13Fully Protonated+1

Data synthesized from1 and 2.

The Causality of Analytical Challenges: Why Potentiometry Fails

Potentiometric titration is widely considered the "gold standard" for


 determination. However, applying this conventional method to phosphocreatine introduces severe analytical artifacts.

The Mechanistic Problem: PCr is highly unstable in acidic environments (pH < 5.0). During the slow, gradual addition of acid required for potentiometry, PCr undergoes rapid spontaneous hydrolysis into creatine and inorganic phosphate, or cyclizes into phosphocreatinine (3). Because potentiometric titration is time-consuming, the continuous degradation of the analyte skews the titration curve, leading to irreproducible


 values.

To circumvent this artifact, we must employ rapid-separation techniques or species-specific spectroscopic methods that isolate the intact PCr signal from its degradants.

Self-Validating Experimental Protocols

Protocol A: Pressure-Assisted Capillary Electrophoresis (pCE)

pCE overcomes the hydrolysis barrier by separating intact PCr from its degradants in real-time. By applying external pressure alongside the separation voltage, the residence time of the molecule in acidic Background Electrolytes (BGEs) is drastically reduced. The system is self-validating because it utilizes a neutral Electroosmotic Flow (EOF) marker to ensure the calculated effective mobility (


) is independent of capillary surface fluctuations.

pCE_Workflow Prep 1. Sample Preparation (PCr + EOF Marker in H2O) Inject 3. Hydrodynamic Injection (50 mbar for 5s) Prep->Inject BGE 2. BGE Preparation (pH 1.7 to 12.1, Ionic Strength 25mM) Run 4. pCE Separation (18 kV + 50 mbar pressure, 25°C) BGE->Run Inject->Run Detect 5. UV Detection & Mobility Calc (μ_eff against pH) Run->Detect Fit 6. Non-linear Regression (Determine pKa1 to pKa4) Detect->Fit

Step-by-step workflow for determining PCr pKa values using pressure-assisted capillary electrophoresis.

Step-by-Step Methodology:

  • BGE Formulation: Prepare a series of BGEs ranging from pH 1.7 to 12.1. Maintain a strict constant ionic strength of 25 mM using phosphate, borate, or acetate buffers to prevent ionic strength-induced mobility shifts.

  • Sample Preparation: Dissolve Phosphocreatine sodium salt hexahydrate in ultrapure water to a concentration of 1 mM. Add 0.1% (v/v) Dimethyl sulfoxide (DMSO) to serve as the neutral EOF marker.

  • Capillary Conditioning: Flush an uncoated fused-silica capillary (50 µm ID, 60 cm length) sequentially with 0.1 M NaOH (2 min), water (2 min), and the target BGE (3 min).

  • Injection & Separation: Hydrodynamically inject the sample at 50 mbar for 5 seconds. Apply a separation voltage of 18 kV simultaneously with a forward pressure of 50 mbar.

  • Data Acquisition: Monitor UV absorbance at 200 nm. Calculate

    
     using the migration times of the PCr peak and the DMSO peak.
    
  • Curve Fitting: Plot

    
     against the BGE pH. Fit the data to a multiparametric sigmoidal regression model to extract the thermodynamic 
    
    
    
    values.
Protocol B: Quantitative H and P NMR Titration

NMR provides site-specific ionization data. Because the chemical shifts (


) of PCr nuclei are highly sensitive to the protonation state of adjacent functional groups, plotting 

vs. pH yields precise microscopic

values. NMR inherently distinguishes PCr signals from creatine/Pi signals, rendering hydrolysis irrelevant to the measurement of the surviving PCr molecules (4).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 5 mM solution of PCr in a 10%

    
     / 90% 
    
    
    
    matrix. Include DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal
    
    
    H reference and an external capillary of 85%
    
    
    for
    
    
    P referencing.
  • Titration Setup: Use a calibrated micro-pH electrode to measure the sample pH. Adjust the pH incrementally using micro-additions of 0.1 M DCl or NaOD.

  • Spectral Acquisition: Acquire

    
    H and 
    
    
    
    P NMR spectra at each pH interval. Ensure sufficient relaxation delays (
    
    
    ) to guarantee quantitative integration.
  • Data Processing: Track the chemical shift of the methylene protons (sensitive to

    
     and 
    
    
    
    ) and the phosphorus resonance (sensitive to
    
    
    and
    
    
    ).
  • Regression Analysis: Fit the

    
     vs. pH data to the Henderson-Hasselbalch equation to derive the exact 
    
    
    
    values for each functional group.

Physiological and Pharmacological Implications

The Creatine Kinase Shuttle and Intracellular Buffering

The Creatine Kinase reaction is heavily dependent on the ionization states of its substrates. During intense muscle contraction, rapid ATP hydrolysis generates protons, leading to intracellular acidosis. The resynthesis of ATP from PCr consumes a proton.

This stoichiometric proton consumption is only thermodynamically possible because the second proton of the PCr phosphate group (


) is fully dissociated at pH 7.4, whereas the 

-phosphate of ATP has a different ionization profile. Thus, PCr acts not only as an energy reservoir but as a critical intracellular pH buffer against exercise-induced acidosis.

CK_Reaction PCr Phosphocreatine (Charge: -2) CK Creatine Kinase PCr->CK MgADP MgADP (Charge: -1) MgADP->CK H Proton (H+) H->CK Cr Creatine (Charge: 0) CK->Cr MgATP MgATP (Charge: -2) CK->MgATP

Creatine Kinase reaction highlighting the stoichiometric consumption of a proton during ATP regeneration.

Drug Development Context

Exogenous phosphocreatine (e.g., Neoton) is administered intravenously as a cardioprotectant during ischemia. However, its net charge of -2 at physiological pH prevents efficient passive diffusion across the lipid bilayer of the sarcolemma. Understanding the precise


 values of the phosphoryl and carboxylate moieties has driven the rational design of uncharged, lipophilic PCr prodrugs. By transiently masking these ionizable groups, developers can achieve oral bioavailability and enhanced cellular penetration before intracellular esterases cleave the masks to release the active PCr dianion (5).

References

  • Determination of thermodynamic acidity constants of phosphocreatine and its rate constants of hydrolysis reaction by pressure-assisted capillary zone electrophoresis | Allied Academies | 1

  • Widespread misinterpretation of pKa terminology for zwitterionic compounds and its consequences | ChemRxiv | 2

  • Phosphocreatinine, a high-energy phosphate in muscle, spontaneously forms phosphocreatine and creatinine under physiological conditions | PubMed / J Biol Chem | 3

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry - ACS Publications | 4

  • WO2016160885A1 - Creatine phosphate analog prodrugs, compositions and uses thereof | Google Patents | 5

Sources

Methodological & Application

phosphocreatine sodium salt hexahydrate concentration for cardiomyocyte culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Phosphocreatine Sodium Salt Hexahydrate in Cardiomyocyte Culture & Metabolic Analysis

Executive Summary & Scientific Rationale

This guide addresses the specific application of Phosphocreatine (PCr) Sodium Salt Hexahydrate in cardiomyocyte models. While often confused with Creatine supplementation (used to build intracellular pools via the SLC6A8 transporter), exogenous Phosphocreatine serves distinct roles depending on the experimental context:

  • In Intact Cardiomyocytes (Ischemia/Stress Models): Exogenous PCr (10–20 mM) acts as a membrane stabilizer and extracellular energy buffer, protecting the sarcolemma during anoxia/reoxygenation injury. It does not efficiently cross the intact plasma membrane to fuel mitochondria directly but exerts pleiotropic protective effects.

  • In Permeabilized Cardiomyocytes (Bioenergetics): PCr is a critical substrate (5–20 mM) for assessing the Creatine Kinase (CK) clamp and mitochondrial respiration efficiency (e.g., Oroboros/Seahorse assays).

The "Hexahydrate" form is the standard stable reagent. Precise preparation is critical due to the significant molecular weight contribution of the water molecules and sodium counter-ions.

Mechanism of Action: The Dual Role

To apply PCr correctly, one must understand the compartmentalization of its function.

DOT Diagram 1: Intracellular vs. Extracellular Mechanisms

PCr_Mechanism cluster_extracellular Extracellular Space (Media) cluster_membrane Sarcolemma (Plasma Membrane) cluster_intracellular Intracellular Cytosol Exo_PCr Exogenous PCr (10-20 mM) Membrane_Stab Zwitterionic Interaction (Phospholipid Stabilization) Exo_PCr->Membrane_Stab Protects Integrity Purinergic Purinergic Receptor Signaling? Exo_PCr->Purinergic Signaling Transporter Creatine Transporter (SLC6A8) Exo_PCr->Transporter Inefficient Transport Leak Membrane Leak (Ischemic Injury) Membrane_Stab->Leak Inhibits Creatine Free Creatine Transporter->Creatine Uptake (requires Creatine substrate) PCr_Pool Intracellular PCr Pool Leak->PCr_Pool Loss of Metabolites CK_Cyto Cytosolic CK Creatine->CK_Cyto CK_Cyto->PCr_Pool Phosphorylation ATP ATP PCr_Pool->ATP Energy Buffering

Figure 1: Exogenous PCr primarily stabilizes the membrane (red box) in intact cells, whereas intracellular PCr synthesis relies on Creatine uptake. In permeabilized assays, PCr bypasses the membrane entirely.

Concentration Matrix & Applications

Select the concentration based on your specific assay endpoint.

ApplicationCell StateRecommended [PCr]Role/MechanismKey Reference
Ischemia/Reperfusion (I/R) Protection Intact (Primary/iPSC-CM)10 – 20 mM Membrane stabilization; prevents sarcolemmal rupture; reduces enzyme leakage (LDH/CK).
Mitochondrial Respiration (Oxygraphy) Permeabilized (Digitonin)10 – 20 mM Saturates the CK shuttle to clamp ADP/ATP ratios; mimics physiological energy demand.
Metabolic Rescue (Anoxia) Intact (Stressed)10 mM Delays ATP depletion; often combined with Creatine (5 mM) for synergistic effect.
Standard Maturation Intact (Long-term)Not RecommendedUse Creatine (5 mM) instead. PCr is unstable in media over days and expensive.

Detailed Protocols

Protocol A: Preparation of PCr Stock Solution

Critical Step: The "Hexahydrate" form significantly alters the molecular weight.

  • Reagent: Phosphocreatine Disodium Salt Hexahydrate (Sigma/Merck or similar).

  • Molecular Weight Check:

    • Anhydrous Disodium Salt: ~255.08 g/mol

    • Hexahydrate: ~363.1 g/mol (Check your specific bottle label; hydration varies).

Step-by-Step:

  • Calculate: To make 10 mL of 500 mM Stock :

    
    
    
  • Dissolve: Add the powder to 8 mL of ultrapure water (Milli-Q). Vortex until clear (solubility is ~50 mg/mL; gentle warming to 30°C is permissible if slow).

  • Adjust Volume: Bring to final volume of 10 mL.

  • Sterilization: Do NOT autoclave. PCr is heat-labile. Filter sterilize using a 0.22 µm PVDF or PES syringe filter .

  • Storage: Aliquot into small volumes (e.g., 500 µL) and store at -20°C . Stable for 1 month. Avoid freeze-thaw cycles.

Protocol B: Ischemia-Reperfusion (I/R) Protection Assay

Objective: Assess the cardioprotective efficacy of PCr against anoxic injury.

Workflow Diagram:

IR_Protocol Seed Seed Cardiomyocytes (96-well / 6-well) Pretreat Pre-treatment Add 10-20 mM PCr (30 min before stress) Seed->Pretreat Ischemia Simulated Ischemia (Hypoxia Chamber + Glucose-Free Media) Duration: 2-6 Hours Pretreat->Ischemia Reperf Reperfusion (Normoxia + Glucose Media) +/- PCr 10 mM Ischemia->Reperf Assay Readout: LDH Release / Cell Viability / ATP Reperf->Assay

Figure 2: Experimental timeline for testing PCr efficacy in ischemia-reperfusion models.[1]

Procedure:

  • Culture: Plate cardiomyocytes (primary neonatal or iPSC-CM) and culture until synchronous beating is established (Day 7+).

  • Pre-treatment: 30 minutes prior to ischemia, replace media with Ischemia Buffer (modified Tyrode’s solution, no glucose, pH 6.5) supplemented with 10 mM PCr .

    • Control: Ischemia Buffer + Vehicle (Water).

  • Ischemia: Place cells in a hypoxia chamber (<1% O₂, 5% CO₂) for 3–6 hours.

  • Reperfusion: Replace buffer with standard culture media (glucose-containing, normoxic) ± 10 mM PCr . Incubate for 2–24 hours.[2]

  • Analysis: Collect supernatant for LDH assay (cell death marker) and lyse cells for ATP quantification.

Protocol C: Mitochondrial Respiration (Permeabilized Cells)

Objective: Measure Oxidative Phosphorylation (OXPHOS) capacity using PCr to clamp the ADP/ATP ratio.

  • Buffer Base (MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM Taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM Sucrose, 1 g/L BSA, pH 7.1.

  • Permeabilization: Add Digitonin (titrate for your cell type, typically 10–20 µg/mL) to permeabilize the plasma membrane while leaving mitochondria intact.

  • Substrates: Add Pyruvate (5 mM) + Malate (2 mM) + Glutamate (10 mM).

  • PCr Addition: Inject PCr (10 mM) .

    • Observation: In the presence of ATP (2 mM), PCr should inhibit respiration if the CK shuttle is functional (by re-phosphorylating ADP to ATP locally, reducing the ADP available to ATP Synthase).

    • Observation: If measuring maximal capacity, PCr stabilizes the local nucleotide pool.

Troubleshooting & Stability

  • Precipitation: If the stock precipitates at -20°C, warm to 37°C and vortex vigorously. If it remains cloudy, discard (hydrolysis to Creatine + Pi may have occurred).

  • pH Drift: High concentrations of the disodium salt can alter media pH. Always check pH after adding >5 mM PCr to culture media; adjust with dilute HCl if necessary.

  • Serum Interaction: In serum-containing media (FBS), phosphatases may degrade PCr over 24+ hours. For long-term assays, replenish PCr every 12 hours or use serum-free media.

References

  • Sharov, V. G., et al. (1986). Protection of ischemic myocardium by exogenous phosphocreatine (neoton): pharmacokinetics, reduction of infarct size, stabilization of sarcolemma. Biochemical Medicine and Metabolic Biology.

  • Guzun, R., et al. (2009). Regulation of respiration controlled by mitochondrial creatine kinase in permeabilized cardiac cells in situ. Biochimica et Biophysica Acta (BBA) - Bioenergetics.

  • Santacruz, L., et al. (2017). Hypoxia decreases creatine uptake in cardiomyocytes, while creatine supplementation enhances HIF activation.[3][4][5] Physiological Reports.

  • Lygate, C. A., et al. (2012). Creatine transporter-deficient mice show normal cardiac energetics and function in the absence of creatine. PLOS ONE.

  • Sigma-Aldrich. Phosphocreatine Disodium Salt Hexahydrate Product Information.

Sources

ATP regenerating system protocol with phosphocreatine sodium salt hexahydrate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: ATP Regenerating System Protocol using Phosphocreatine Sodium Salt Hexahydrate

Abstract

This application note details the formulation and validation of a robust ATP regenerating system utilizing Phosphocreatine (PCr) Sodium Salt Hexahydrate and Creatine Kinase (CK) . Unlike phosphoenolpyruvate (PEP)-based systems, the PCr/CK system is thermodynamically reversible and pH-neutral, making it the preferred choice for sensitive in vitro translation systems, kinase assays, and enzyme kinetics studies where maintaining a "clamped" ATP/ADP ratio is critical.[1] This guide provides precise stoichiometric calculations for the hexahydrate form, a step-by-step protocol for creating a stable 20X Energy Mix, and a self-validating workflow.

Introduction: The Phosphocreatine Circuit

In closed in vitro reactions, ATP hydrolysis leads to the accumulation of ADP and inorganic phosphate (


).[1] High levels of ADP often act as a competitive inhibitor to ATP-dependent enzymes (product inhibition), causing reaction rates to plummet long before ATP is depleted.[1]

The ATP regenerating system functions as a "chemical battery," instantly re-phosphorylating ADP back to ATP.[1] The reaction is catalyzed by Creatine Kinase (CK):[1][2][3]


[1]

Why Phosphocreatine?

  • Bio-compatibility: Unlike PEP, which produces pyruvate (a potent inhibitor of some kinases and metabolic enzymes), creatine is metabolically inert in most in vitro assays.[1]

  • pH Stability: The reaction consumes a proton (

    
    ) during ATP regeneration, providing a buffering effect against the acidification caused by ATP hydrolysis.[1]
    
  • Thermodynamics: While less exergonic than PEP hydrolysis, the PCr system maintains a high phosphorylation potential sufficient to drive most biological reactions.[1]

Material Specifications

The protocol specifically utilizes the Hexahydrate form. Accurate molecular weight (MW) calculations are vital for stoichiometry.

ComponentChemical FormulaApprox. MW ( g/mol )StorageNotes
Phosphocreatine Disodium Salt Hexahydrate

~363.17 *-20°CHygroscopic. Equilibrate to RT before opening.
Creatine Kinase (Rabbit Muscle) Protein DimerN/A-20°CSpecific Activity typically 150-500 U/mg.
ATP Disodium Salt

~551.14-20°CAvoid freeze-thaw cycles.[1]
HEPES Buffer

238.304°CpH 7.5 is standard.

*Note: The anhydrous MW is ~255.08. The hexahydrate adds ~108.1 g/mol of water. Always verify the exact MW on your specific product label, as hydration states (tetra- vs. hexahydrate) vary by vendor.[1]

Experimental Workflow Visualization

The following diagram illustrates the coupled enzymatic flow and the experimental setup logic.

ATP_Regeneration_System ATP ATP TargetEnzyme Target Enzyme (ATPase/Kinase) ATP->TargetEnzyme ADP ADP CK Creatine Kinase (CK) ADP->CK Substrate Substrate Substrate->TargetEnzyme Product Product-P PCr Phosphocreatine (PCr) PCr->CK Creatine Creatine TargetEnzyme->ADP TargetEnzyme->Product CK->ATP Regeneration CK->Creatine

Caption: The "Phosphocreatine Circuit" effectively clamps ADP levels near zero, maintaining a constant ATP concentration for the target enzyme.[1]

Protocol: Preparation of Stock Solutions

A. 100 mM Phosphocreatine Stock (10 mL)

Target: A high-concentration stock to be diluted into the reaction mix.

  • Calculate Mass:

    
    
    
    
    
    [1]
  • Weigh: Weigh 363 mg of Phosphocreatine Sodium Salt Hexahydrate.

  • Dissolve: Add to ~8 mL of 50 mM HEPES (pH 7.5) . Do not use unbuffered water, as PCr is acid-labile.[1]

  • Adjust: Bring volume to exactly 10 mL.

  • Filter: Syringe filter (0.22 µm) if sterility is required.

  • Store: Aliquot into 500 µL tubes and store at -20°C . Stable for 3-6 months. Avoid repeated freeze-thaw.

B. Creatine Kinase (CK) Stock (1000 U/mL)

Target: A concentrated enzyme stock.[4]

  • Check the specific activity on the vial (e.g., 300 U/mg solid).[1]

  • Dissolve lyophilized powder in 50% Glycerol / 50% Buffer (50 mM HEPES, pH 7.5) to prevent freezing damage.

  • Example: If specific activity is 300 U/mg, dissolve 3.33 mg in 1 mL to get ~1000 U/mL.[1]

  • Store at -20°C .

Protocol: The 20X ATP Regeneration Mix

This "Energy Mix" is designed to be added to your reaction at a 1:20 ratio (e.g., 5 µL mix into 100 µL total volume).[1]

Final Reaction Concentrations (1X):

  • Phosphocreatine: 10 - 20 mM (Sufficient for 1-2 hours of high-turnover assay)

  • ATP: 1 mM (Priming dose)[1]

  • Creatine Kinase: ~20 - 50 U/mL

Recipe for 1 mL of 20X Mix:

ComponentStock Conc.Volume to AddFinal Conc. in 20XFinal Conc. in 1X
Phosphocreatine Stock 100 mM200 µL20 mM*1 mM**
ATP Stock 100 mM20 µL2 mM0.1 mM
Creatine Kinase 1000 U/mL20 - 50 µL20 - 50 U/mL1 - 2.5 U/mL
MgCl₂ 1 M20 µL20 mM1 mM
HEPES Buffer 50 mMTo 1 mL--

*Critical Note on Concentration: The table above provides a standard baseline. However, for high-demand assays (like in vitro translation), you may need to increase the PCr stock concentration to 500 mM to achieve a 10-20 mM final concentration in the 1X reaction.[1]

  • Revised High-Yield Strategy: Prepare PCr stock at 500 mM (1.815 g in 10 mL). Use the same volumes above to achieve 10 mM final in the assay.

Validation: The Luciferase Check

How do you know the system is working? A luciferase assay is the gold standard because firefly luciferase activity is linearly proportional to ATP concentration.

  • Setup: Prepare two tubes containing 50 µL of ATPase buffer (20 mM HEPES, 5 mM MgCl₂).

  • Control: Add 1 mM ATP + No Regeneration System.

  • Test: Add 1 mM ATP + Regeneration System (1X final).

  • Hydrolysis: Add a generic ATPase (e.g., 0.1 U Apyrase or Myosin) to both tubes to simulate ATP consumption. Incubate at 37°C for 30 minutes.

  • Readout: Add 50 µL Luciferase reagent to both.

  • Result:

    • Control: Low Luminescence (ATP depleted).

    • Test: High Luminescence (ATP maintained).

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Stock High concentration + ColdPCr solubility decreases at 4°C. Warm to 37°C and vortex before use. Ensure pH is > 7.0.
Low Regeneration Rate Inhibited CKCK is sensitive to oxidation. Include 1 mM DTT or

-Mercaptoethanol
in the buffer to protect cysteine residues.
Background Signal ADP ContaminationCommercial ATP often contains trace ADP. The regeneration system will convert this immediately to ATP, potentially altering initial kinetics.[1]
pH Drift Buffer CapacityThe CK reaction consumes protons. If your assay is pH-sensitive, increase HEPES concentration to 50-100 mM.[1]

References

  • Wallimann, T., et al. (1992).[1][5] "Intracellular compartmentation, structure and function of creatine kinase isoenzymes in tissues with high and fluctuating energy demands: the 'phosphocreatine circuit' for cellular energy homeostasis."[1][5] Biochemical Journal, 281(Pt 1), 21–40.[1][5]

  • Sigma-Aldrich. "Phosphocreatine disodium salt hydrate Product Information." [1]

  • Tocris Bioscience. "Phosphocreatine disodium salt Technical Data."

  • Worthington Biochemical. "Creatine Kinase Assay Manual."

  • Shimizu, Y., et al. (2001).[1] "Cell-free translation reconstituted with purified components." Nature Biotechnology, 19, 751–755.[1] (Describes use of CK/PCr in PURE system).

Sources

Troubleshooting & Optimization

Technical Support Center: Phosphocreatine Stability & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dedicated Support Center resource for researchers working with Phosphocreatine (PCr) Sodium Salt Hexahydrate.

Subject: Optimal pH and Handling for Phosphocreatine (PCr) Sodium Salt Hexahydrate Ticket Priority: High (Stability Critical) Assigned Specialist: Senior Application Scientist

Core Directive: The Stability Profile

The Short Answer: The optimal pH for maintaining the chemical stability of Phosphocreatine in solution is pH 7.8 – 9.0 .

While physiological experiments often require pH 7.2–7.4, PCr is thermodynamically unstable in acidic and neutral conditions, spontaneously cyclizing into Creatinine and inorganic phosphate. To maximize shelf-life of stock solutions, you must buffer slightly alkaline.

Critical Stability Thresholds:

Parameter Optimal Range Critical Risk Zone Mechanism of Failure
pH 7.8 – 9.0 < 7.0 Acid-catalyzed cyclization to Creatinine
Temperature -80°C (Storage) > 25°C Thermal hydrolysis (Entropy-driven)

| Solvent | Water (Alkaline) | Acidic Buffers | Protonation of the guanidino group |

The Mechanism: Why pH Matters

Researchers often mistakenly treat PCr like a standard salt. It is not. It is a high-energy phosphate with a "loaded" spring.

  • Acidic Instability (pH < 7.0): The guanidino nitrogen becomes protonated. This facilitates a nucleophilic attack by the carboxylate group on the phosphorus atom (or the nitrogen, depending on the specific transition state), leading to the irreversible formation of Creatinine . This reaction is first-order and spontaneous.[1][2]

  • Alkaline Stability (pH > 7.5): Deprotonation stabilizes the molecule, preventing the intramolecular cyclization. While hydrolysis to Creatine (linear) can occur at very high pH, the rate is significantly slower than acid-catalyzed cyclization.

Visualizing the Degradation Pathway

PCr_Degradation PCr Phosphocreatine (Active) Creatinine Creatinine (Inactive Waste) PCr->Creatinine ACIDIC (pH < 7.0) Spontaneous Cyclization FAST Creatine Creatine (Hydrolysis Product) PCr->Creatine BASIC (pH > 9.0) or Enzymatic (CK) SLOW / CONTROLLED Pi Inorganic Phosphate (Pi) PCr->Pi

Figure 1: The bifurcated degradation pathway of Phosphocreatine. Acidic conditions drive the rapid, irreversible formation of Creatinine.

Protocol: Preparation of Stable Stock Solutions

Objective: Prepare a 100 mM Phosphocreatine stock solution that remains stable for >4 weeks at -20°C.

Reagents:

  • Phosphocreatine Sodium Salt Hexahydrate (MW ~327.14 g/mol )

  • Milli-Q Water (Degassed)

  • 1 M NaOH (for pH adjustment)

Step-by-Step Workflow:

  • Weighing: Calculate the mass required based on the hydrated molecular weight.

    • Note: Check the Certificate of Analysis (CoA). Water content varies (hexahydrate vs tetrahydrate).

  • Dissolution: Dissolve the powder in 80% of the final volume of Milli-Q water.

    • Critical Step: Do not use an acidic buffer (e.g., Citrate, Acetate) as the solvent.

  • pH Adjustment (The "Stabilization Step"):

    • Measure the pH. It will likely be slightly alkaline (pH ~8.0) due to the sodium salt form [1].

    • If the pH is < 7.5, carefully adjust to pH 8.0 using trace amounts of 1 M NaOH.

    • Why? Storing at pH 8.0 prevents the "acid creep" that accelerates degradation.

  • Filtration: Sterile filter using a 0.22 µm PES membrane (low protein binding).

  • Aliquot & Freeze:

    • Aliquot into single-use volumes (avoid freeze-thaw cycles).

    • Flash freeze in liquid nitrogen (optional but recommended).

    • Store at -20°C (1 month stability) or -80°C (6 months stability) [2].

Troubleshooting & FAQs

Q1: My assay requires pH 7.0. Will my PCr degrade during the experiment? A: Yes, but the rate is manageable. At pH 7.0 and 37°C, PCr degrades spontaneously at a rate of approximately 1.0–1.3% per day [3].

  • Solution: Keep your stock solution at pH 8.0. Dilute it into your pH 7.0 assay buffer immediately before use. Do not incubate the stock at pH 7.0 overnight.

Q2: I see a white precipitate in my thawed stock. Is it safe to use? A: Stop. This is likely Free Creatine (which has lower solubility than PCr) or sodium phosphate salts precipitating out.

  • Diagnostic: Check the pH.[1][2][3][4] If it has dropped below 7.0, significant hydrolysis has occurred.

  • Action: Discard the aliquot. Do not heat to redissolve, as heat accelerates hydrolysis.

Q3: Can I use PBS (Phosphate Buffered Saline) to dissolve PCr? A: You can, but it is not optimal for long-term storage.

  • Standard PBS is pH 7.[5]4. This is on the borderline of stability.

  • Better Alternative: Use a Glycine-NaOH or Tris-HCl buffer adjusted to pH 8.0–8.5 for the stock solution.

Q4: How do I distinguish between PCr and its degradation products? A: You cannot distinguish them visually. You must use an assay.

  • HPLC: The gold standard. Creatine and Creatinine have distinct retention times.

  • Enzymatic Assay: Use a Creatine Kinase (CK) coupled assay.[1] CK specifically recognizes PCr. If your signal is low, your PCr has likely cyclized to Creatinine (which CK cannot use).

Decision Matrix: Buffer Selection

Use this logic flow to select the correct buffer for your application.

Buffer_Selection Start Select Application Storage Long-Term Storage (Stock Solution) Start->Storage Assay Immediate Assay (Physiological) Start->Assay pH_High Use pH 8.0 - 9.0 (Tris, Glycine-NaOH) Storage->pH_High Maximize Stability pH_Phys Use pH 7.2 - 7.4 (HEPES, PBS) Assay->pH_Phys Mimic In Vivo Stable Stable for months at -20°C pH_High->Stable Warning WARNING: Prepare Fresh. Use within 4 hours. pH_Phys->Warning Spontaneous Hydrolysis Risk

Figure 2: Buffer selection strategy based on experimental intent.

References
  • Sorachim SA. Phosphocreatine disodium salt tetrahydrate Product Data.[6] (Lists pH of solution as 8.0–9.0).

  • MedChemExpress. Phosphocreatine (Creatine phosphate) Technical Data. (Storage conditions: -80°C for 6 months).

  • Wyss, M., & Kaddurah-Daouk, R. (2000).[5] Creatine and Creatinine Metabolism.[1][5][7][8] Physiological Reviews.[5] (Details the spontaneous conversion rate of 1.0–1.3% per day at pH 7.0).

  • Cayman Chemical. Creatine Phosphate (sodium salt hydrate) Product Information. (Solubility data in PBS).[5]

Sources

degradation rates of phosphocreatine sodium salt hexahydrate at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phosphocreatine Sodium Salt Hexahydrate

A Guide to Ensuring Experimental Integrity Through Stability Management

From the desk of the Senior Application Scientist:

Welcome to the technical support guide for Phosphocreatine (PCr) Sodium Salt Hexahydrate. As researchers and drug development professionals, we understand that the integrity of our results hinges on the quality and stability of our reagents. Phosphocreatine, with its high-energy N-P bond, is a cornerstone of bioenergetics research but is also inherently labile. Its biological role is to be a rapid phosphate donor, a function that makes it chemically susceptible to degradation in vitro.[1]

This guide is structured to move from foundational knowledge to practical, actionable troubleshooting. We will explore the "why" behind the degradation process and provide you with the protocols to validate and manage the stability of your PCr solutions, ensuring your experiments are both reproducible and reliable.

Frequently Asked Questions (FAQs): Stability & Handling

This section addresses the most common queries our team receives regarding the handling and storage of phosphocreatine.

Part 1: Solid-State Compound Stability

Question: What are the ideal storage conditions for solid (powdered) Phosphocreatine Sodium Salt Hexahydrate?

Answer: To ensure the long-term integrity of the solid compound, it should be stored in a refrigerator at 4°C or, for extended periods, in a freezer at -20°C. The most critical factor for the solid is protection from moisture. The container must be kept tightly sealed. Some suppliers also recommend storing the material under an inert gas like nitrogen, which suggests a potential sensitivity to atmospheric conditions over time.[2]

Question: I left my container on the bench for a few hours. Is it still good?

Answer: While short-term exposure to room temperature is unlikely to cause significant degradation if the compound remains dry, this practice should be avoided. The primary risk at room temperature is exposure to ambient humidity, which can initiate hydrolysis even in the solid state. Chemical suppliers confirm that the product is stable under proper storage conditions but can decompose at high temperatures.[3] Always allow the container to warm to room temperature before opening to prevent water condensation on the cold powder.

Part 2: Aqueous Solution Stability

Question: What is the primary degradation pathway for phosphocreatine in an aqueous solution?

Answer: The degradation of phosphocreatine in solution is a two-step process. The first and most critical step is the non-enzymatic hydrolysis of the high-energy N-P (amide) bond. This reaction yields equimolar amounts of creatine and inorganic phosphate (Pi) . Subsequently, the resulting creatine can undergo a second, irreversible intramolecular cyclization to form creatinine , which is then typically excreted in biological systems.[4]

PCr Phosphocreatine Cr_Pi Creatine + Inorganic Phosphate PCr->Cr_Pi Hydrolysis (Reversible, pH dependent) Crn Creatinine Cr_Pi->Crn Intramolecular Cyclization (Irreversible) cluster_prep Preparation cluster_validation Validation & Storage A Weigh PCr Solid B Dissolve in Alkaline Buffer (e.g., pH 10.5 CAPS) A->B C Sterile Filter (0.22 µm) B->C D Dispense into Aliquots C->D E Assay T=0 Concentration (HPLC Protocol) D->E F Store Aliquots at -80°C E->F G Assay Random Aliquot Periodically (e.g., 3 months) F->G H Compare to T=0 Value G->H

Caption: Workflow for preparing and validating a stable phosphocreatine stock solution.

Protocol: Quantification by Ion-Pair HPLC-UV

This method is adapted from validated procedures for separating phosphocreatine and its metabolites. [5][6]It allows for the direct measurement of PCr concentration in your prepared solutions.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector and a C18 analytical column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm). [5]* Mobile Phase A: 0.2% KH2PO4 + 0.08% Tetrabutyl Ammonium (TBA) hydrogen sulphate, pH adjusted to 3.0.

  • Mobile Phase B: Methanol.

  • Phosphocreatine Sodium Salt Hexahydrate standard for calibration curve.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (Note: This is end absorption, so a clean baseline is critical). [5]* Injection Volume: 20 µL.

  • Gradient Program:

    • 0-10 min: 100% Mobile Phase A

    • 10-15 min: Linear gradient to 80% A / 20% B

    • 15-20 min: Hold at 80% A / 20% B

    • 20-25 min: Return to 100% A and equilibrate.

3. Procedure:

  • Prepare a calibration curve using a fresh, accurately weighed phosphocreatine standard (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mM).

  • Dilute a sample of your stock solution to fall within the concentration range of the calibration curve.

  • Inject standards and the sample onto the HPLC system.

  • Integrate the peak area for phosphocreatine.

  • Calculate the concentration of your stock solution based on the linear regression of the calibration curve. A loss of >5-10% from the initial T=0 concentration may indicate unacceptable degradation.

References

  • Source: Google Patents (WO2019180199A1)
  • Title: Phosphocreatine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Simultaneous quantitative analysis of phosphocreatine, creatine and creatinine in plasma of children by HPLC-MS/MS method: Application to a pharmacokinetic study in children with viral myocarditis Source: PubMed URL: [Link]

  • Title: An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study Source: Scientific Research Publishing URL: [Link]

  • Title: Why does phosphocreatine break down so quickly? Is it due to its chemical structure? Source: Quora URL: [Link]

  • Title: (PDF) Phosphocreatinine, a high-energy phosphate in muscle, spontaneously forms phosphocreatine and creatinine under physiological conditions Source: ResearchGate URL: [Link]

  • Title: Safety Data Sheet: Creatine phosphate disodium salt tetrahydrate Source: Carl ROTH URL: [Link]

  • Title: Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations Source: AAPS PharmSciTech via ResearchGate URL: [Link]

  • Title: Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations Source: PMC (PubMed Central) URL: [Link]

Sources

Technical Support Center: Stabilizing Phosphocreatine Sodium Salt Hexahydrate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Stability and Handling for Long-Term Experiments Audience: Electrophysiologists, Biochemists, and Drug Development Scientists Reference ID: PCR-STAB-2026

Executive Summary & Chemical Profile[1]

Phosphocreatine (PCr) is a high-energy phosphate donor critical for ATP regeneration in systems with high fluctuating energy demands (skeletal muscle, neurons).[1][2] In experimental settings—particularly patch-clamp electrophysiology and enzyme kinetics—PCr instability leads to two critical failures:

  • Loss of Energy Buffering: Inability to regenerate ATP, leading to run-down in metabolic or channel activity.

  • pH Drift & Phosphate Contamination: Hydrolysis releases inorganic phosphate (

    
    ), altering ionic strength and buffering capacity.
    
Chemical Profile
ParameterSpecificationCritical Note
Compound Phosphocreatine Disodium Salt HexahydrateThe "Hexahydrate" indicates 6 water molecules per crystal unit.[3]
Molecular Weight ~363.15 g/mol (Hexahydrate)Crucial: Ensure you use the hydrated MW for molarity calculations.
Primary Instability Acid-catalyzed HydrolysisCleavage of the N-P bond.
Degradation Products Creatine + Inorganic Phosphate (

)

accumulation can inhibit certain enzymes and alter pH.
Optimal pH 7.0 – 7.8Rapid degradation occurs below pH 6.0.

The Chemistry of Degradation (The "Why")

To stabilize PCr, one must understand its degradation pathway. Unlike ATP, which is relatively stable at neutral pH, the Nitrogen-Phosphorus (N-P) bond in phosphocreatine is thermodynamically unstable and kinetically labile, particularly in acidic environments.

Mechanism of Action

The degradation is acid-catalyzed . Protons facilitate the nucleophilic attack of water on the phosphorus atom or the intramolecular cyclization.

  • Pathway A (Dominant at Acidic pH): Cyclization to Creatinine (biologically inactive).[4]

  • Pathway B (Dominant at Neutral/Physiological pH): Hydrolysis to Creatine and Inorganic Phosphate (

    
    ) .
    

Impact on Experiments: If PCr hydrolyzes in your internal solution (patch clamp), the free phosphate concentration rises. Since many ion channels and kinases are sensitive to


, this introduces a confounding variable that mimics metabolic stress.

PCr_Degradation PCr Phosphocreatine (Active) H_Ion H+ (Acidic Conditions) PCr->H_Ion Creatinine Creatinine (Inactive Cyclization) H_Ion->Creatinine Pathway A (pH < 5.0) Creatine Creatine H_Ion->Creatine Pathway B (Hydrolysis) Pi Inorganic Phosphate (Pi) (pH Buffering Interference) H_Ion->Pi Releases H+

Figure 1: Degradation pathways of Phosphocreatine.[5][6] Note that Pathway B releases Inorganic Phosphate, which can alter the osmolarity and pH of sensitive internal solutions.

Storage & Handling Protocol (The "How")

This protocol utilizes a Self-Validating Aliquot System . By avoiding repeated freeze-thaw cycles, you ensure that the PCr concentration in the final experiment matches the calculated value.

Phase 1: Solid State Storage
  • Condition: -20°C.

  • Desiccation: Essential. The hexahydrate form is stable, but excess moisture can dissolve the crystal surface, creating a local saturated solution where hydrolysis accelerates.

  • Container: Tightly sealed, opaque (light is less critical than moisture, but good practice).

Phase 2: Solution Preparation (The "Golden Path")

Step-by-Step Workflow:

  • Equilibration: Allow the reagent bottle to warm to room temperature before opening. This prevents condensation from forming inside the bottle (which would ruin the remaining solid).

  • Weighing: Weigh quickly. Do not leave the solid on the scale for extended periods.

  • Dissolution: Dissolve in a buffer that is already adjusted to pH > 7.0 .

    • Critical: Never dissolve PCr in unbuffered water or acidic solutions expecting to adjust pH later. The initial acidic shock will degrade a percentage of the sample immediately.

  • Filtration: Filter sterilize (0.22 µm) if necessary. Do NOT autoclave. Heat destroys PCr instantly.

  • Aliquotting: Flash freeze in single-use aliquots.

Workflow Start Solid PCr Hexahydrate (-20°C Storage) Warm Equilibrate to Room Temp (Prevent Condensation) Start->Warm Weigh Weigh & Dissolve (Into pH 7.2+ Buffer) Warm->Weigh Check Check pH Immediately Weigh->Check Aliquot Aliquot into Single-Use Vials Check->Aliquot Freeze Flash Freeze (-20°C or -80°C) Aliquot->Freeze Use Thaw on Ice (Use within 4-6 hours) Freeze->Use

Figure 2: The "Golden Path" workflow for handling PCr to minimize hydrolysis. Note the critical step of dissolving directly into a buffered solution.

Experimental Application Guidelines

Scenario A: Patch Clamp Internal Solutions

In whole-cell recording, PCr (10-20 mM) is used to prevent "washout" of ATP and maintain cell health.

  • The Problem: Internal solutions are often K-Gluconate based with a pH of 7.2-7.3. If kept at room temperature (25°C) during a long recording day, PCr hydrolyzes.

  • The Fix:

    • Keep the "working stock" of internal solution on ice (4°C) at all times.

    • Load the pipette tip immediately before use.

    • Discard the working aliquot after 4 hours.

    • Troubleshooting Tip: If your series resistance (

      
      ) increases or cell health deteriorates late in the day, it may be due to osmolarity changes from PCr breakdown (1 PCr 
      
      
      
      1 Creatine + 1
      
      
      = Osmolarity increase).
Scenario B: Enzyme Coupled Assays (Creatine Kinase)

PCr is often a substrate for measuring Creatine Kinase (CK) activity.

  • The Problem: Background phosphate levels.[7]

  • The Fix: Run a "Blank" control (No Enzyme) to measure the spontaneous hydrolysis rate of your PCr stock. Subtract this baseline from your enzymatic rate.

Stability Data Table
ConditionEstimated Stability (Half-Life / Integrity)Recommendation
Solid (-20°C) > 2 YearsKeep Desiccated.
Solution pH 7.4 (4°C) ~24 - 48 HoursUsable for 1-2 days if kept cold.
Solution pH 7.4 (25°C) ~6 - 12 HoursDiscard after one experimental session.
Solution pH 5.0 (Any) < 1 HourDo not use. Rapid degradation.
Autoclave 0 SecondsForbidden. Use filtration.

Troubleshooting & FAQs

Q1: My internal solution pH drifted from 7.3 to 7.1 after thawing. Is it safe to use? A: No. A pH drift indicates significant hydrolysis. The release of inorganic phosphate (


 / 

) acts as a buffer, shifting the pH. This implies that the concentration of PCr is lower than calculated, and the osmolarity is higher. Discard and make fresh.

Q2: Can I use the "Anhydrous" molecular weight for calculations if I have the Hexahydrate salt? A: No. You must account for the water weight.

  • MW Anhydrous: ~211.1 g/mol

  • MW Disodium Salt Hexahydrate: ~363.15 g/mol

  • Error: If you use the anhydrous weight, you will under-weigh the compound, resulting in a concentration ~40% lower than intended.

Q3: I see a white precipitate in my internal solution. Is this PCr? A: It is unlikely to be PCr (solubility is ~50 mg/mL). It is more likely K-Gluconate or interactions with Calcium/Magnesium if the pH has shifted. However, if PCr degrades, the free phosphate can precipitate with Calcium (


) if present in the solution (though internal solutions usually have low 

/high EGTA). Filter the solution; if precipitate returns, discard.

Q4: Why does the protocol specify "Disodium" salt? A: The disodium salt is the most water-soluble form. The free acid form is less soluble and more acidic, which promotes auto-catalytic degradation. The sodium salt provides a more neutral starting pH upon dissolution.

References

  • Sigma-Aldrich. Product Specification: Phosphocreatine disodium salt hydrate.

  • Wallimann, T., et al. (1992). "Intracellular compartmentation, structure and function of creatine kinase isoenzymes in tissues with high and fluctuating energy demands." Biochemical Journal, 281(1), 21-40.

  • Neher, E. (1992). "Correction for liquid junction potentials in patch clamp experiments." Methods in Enzymology, 207, 123-131. (Contextualizing ionic changes in internal solutions).
  • Lawson, J. W., & Veech, R. L. (1979). "Effects of pH and free Mg2+ on the Keq of the creatine kinase reaction and other phosphate hydrolyses." Journal of Biological Chemistry, 254(14), 6528-6537. (Thermodynamic stability data).

  • ChemSpider. Phosphocreatine Sodium Salt - Chemical Properties.

Sources

optimizing phosphocreatine concentrations for maximum ATP yield

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bioenergetics & Assay Optimization Topic: Optimizing Phosphocreatine (PCr) Concentrations for Maximum ATP Yield Ticket Status: Open Support Agent: Senior Application Scientist, Dr. Aris

Mission Statement

Welcome to the Bioenergetics Technical Support Center. You are likely here because your ATP yield is inconsistent, your PCr standards are degrading, or your enzyme kinetics don't match theoretical


. This guide bypasses generic textbook definitions to address the experimental realities of the Creatine Kinase (CK) system. We focus on the causality between buffer chemistry, sample handling, and thermodynamic equilibrium.

Module 1: In Vitro Reaction Optimization (Ticket #001)

User Issue: "I am using a standard CK buffer, but my ATP regeneration rate is plateauing early, or my total yield is lower than calculated."

Technical Diagnosis: The Creatine Kinase equilibrium is heavily pH-dependent and sensitive to the


 ratio. Many researchers use a generic pH 7.4 buffer (mimicking blood), but the forward reaction (PCr + ADP 

ATP + Cr) is thermodynamically favored at a slightly lower pH due to proton consumption/liberation dynamics depending on the specific ionic species involved. Furthermore, free magnesium inhibits CK, while MgADP is the obligatory substrate.
Optimization Protocol: The "High-Flux" Buffer System

To maximize ATP yield (driving the reaction to the right), you must bias the equilibrium.

ParameterOptimal SettingTechnical Rationale
pH 6.5 – 6.8 The reaction

consumes a proton. Lower pH (relative to 7.[1]4) drives the reaction forward (Law of Mass Action) [1, 2].

Equimolar to [ADP] + 1mM CK requires

as a substrate. However, free

is a competitive inhibitor. Maintain a tight 1:1 ratio with nucleotides, with a slight excess (1mM) to ensure saturation without inhibition [2].
Buffer Type PIPES or Imidazole Avoid phosphate buffers (product inhibition). Acetate or MES are acceptable, but PIPES (pKa 6.8) provides optimal buffering capacity at the reaction sweet spot.
Anions Acetate / Glutamate CRITICAL: Avoid Chloride (

) and Sulfate (

). These anions inhibit CK activity non-competitively.[2] Use Magnesium Acetate instead of Magnesium Chloride [2].
AK Inhibitor AMP or Diadenosine Pentaphosphate If using crude lysates, Adenylate Kinase (AK) will convert

, creating a "false" yield background.

Step-by-Step Optimization Workflow:

  • Prepare Base Buffer: 50 mM PIPES-NaOH, pH 6.6 at 30°C.

  • Add Cofactors: Add Magnesium Acetate to a final concentration of 10 mM (assuming 10 mM ADP input).

  • Substrate Loading: Add Phosphocreatine (Disodium salt) at 30 mM. Note: A 3:1 ratio of PCr:ADP ensures First-Order kinetics are maintained longer.

  • Initiation: Add CK (Rabbit Muscle or recombinant) last.

Module 2: Sample Preservation & Extraction (Ticket #002)

User Issue: "My HPLC/Enzymatic assay shows near-zero PCr levels in my tissue samples, even though I froze them immediately."

Technical Diagnosis: Phosphocreatine is extremely acid-labile . The standard Perchloric Acid (PCA) extraction used for ATP will hydrolyze PCr into Creatine and inorganic phosphate (


) within minutes if not neutralized immediately. This is the most common cause of "low yield" data artifacts.
Troubleshooting Guide: The "Neutralization Trap"

Q: Can I use TCA (Trichloroacetic acid) for extraction? A: Yes, but PCA is preferred because the potassium salt (


) precipitates out, leaving a clean supernatant. TCA requires ether extraction to remove the acid, which is messy and slow.

The Validated Extraction Protocol:

  • Freeze Clamping: Tissue must be frozen between Wollenberger tongs pre-cooled in liquid nitrogen (

    
    ) within 1 second  of excision. Ischemia immediately depletes PCr [3].
    
  • Pulverization: Grind tissue under

    
    . Do not let it thaw.[3]
    
  • Acid Extraction: Add ice-cold 0.5 M PCA (approx 1:10 w/v). Homogenize briefly (polytron) on ice.

  • The Critical Step (Neutralization):

    • Centrifuge at

      
       to pellet protein.
      
    • Immediately transfer supernatant to a tube containing a calculated volume of 2 M

      
       (Potassium Bicarbonate).
      
    • Target pH: 7.0 – 7.5.

    • Why: At pH < 5.0, PCr half-life drops drastically. At pH 7.0, it is stable for hours on ice [4].

  • Clarification: Spin down the

    
     precipitate. Assay the supernatant immediately or store at -80°C.
    

Module 3: Visualization & Logic Pathways

Figure 1: The Creatine Kinase Equilibrium & Control Logic

This diagram illustrates the flow of phosphoryl groups and the specific "control nodes" where you can intervene to optimize yield.

CK_Optimization cluster_inputs Substrates cluster_enzyme cluster_outputs Yield PCr Phosphocreatine (PCr) CK Creatine Kinase (CK) PCr->CK ADP Mg-ADP ADP->CK Proton H+ (Proton) Proton->CK Consumed in Forward Rxn ATP Mg-ATP (High Yield) CK->ATP Forward Flux Cr Creatine (Cr) CK->Cr pH_Control pH 6.5-6.8 (Optimizes H+ usage) pH_Control->CK Mg_Control [Mg2+] ≈ [ADP] (Avoids Inhibition) Mg_Control->ADP

Caption: The CK reaction consumes a proton in the ATP-generating direction. Controlling pH and Mg:ADP stoichiometry is the primary lever for maximizing flux.

Figure 2: Troubleshooting Decision Tree (Low ATP Yield)

Use this logic flow to diagnose experimental failures.

Troubleshooting_Tree Start Issue: Low ATP Yield from PCr System Check_pH Check Reaction pH Start->Check_pH Check_Extract Check Extraction Method Start->Check_Extract Check_Inhib Check Buffer Anions Start->Check_Inhib pH_High pH > 7.4? Check_pH->pH_High Acid_Time Acid Exposure > 5 min? Check_Extract->Acid_Time pH_Action Action: Lower to 6.6 (Favors Forward Rxn) pH_High->pH_Action Yes Hydrolysis Diagnosis: PCr Hydrolysis (False Low) Acid_Time->Hydrolysis Yes Neut_Action Action: Neutralize with KHCO3 immediately Hydrolysis->Neut_Action Cl_Sulfate Contains Cl- or SO4--? Check_Inhib->Cl_Sulfate Switch_Acetate Action: Switch to Magnesium Acetate Cl_Sulfate->Switch_Acetate Yes

Caption: Diagnostic flowchart for isolating causes of low ATP yield or PCr loss.

FAQ: Frequently Asked Questions

Q1: Why do I see a "lag phase" in my coupled enzyme assay? A: This is usually due to the coupling enzymes (Hexokinase/G6PDH) being rate-limiting, not the CK. Ensure your coupling enzymes are in 10-fold excess of the expected CK activity. Also, check that your G6PDH is not inhibited by high sulfate concentrations (common in Ammonium Sulfate suspensions—dialyze the enzyme before use) [2].

Q2: Can I use PCr to regenerate ATP in a bioreactor for days? A: PCr is expensive and unstable over long periods at room temperature. For long-term synthesis, Polyphosphate Kinase (PPK) systems are often more economical. However, for short, high-burst energy requirements (mimicking muscle contraction), PCr is superior due to faster kinetics (


 is significantly higher).

Q3: How do I calculate the exact Mg2+ to add? A: Use the formula:


.
Do not include PCr in this calculation as it binds Mg weakly compared to nucleotides. Excess free Mg (

) will precipitate phosphate and inhibit CK.

References

  • Lawson, J. W., & Veech, R. L. (1979). Effects of pH and free Mg2+ on the Keq of the creatine kinase reaction and other phosphate hydrolyses and phosphate transfer reactions. Journal of Biological Chemistry, 254(14), 6528-6537.

  • Morin, L. G. (1977). Creatine kinase: re-examination of optimum reaction conditions.[2] Clinical Chemistry, 23(9), 1569-1575.[2]

  • Wollenberger, A., Ristau, O., & Schoffa, G. (1960). A simple technique for extremely rapid freezing of large pieces of tissue. Pflügers Archiv, 270(4), 399-412.

  • Teerlink, T., et al. (1993). Determination of creatine, phosphocreatine, and related compounds in body fluids and tissues. Journal of Chromatography B, 613(2), 223-238.

Sources

Validation & Comparative

Optimizing ATP Regeneration: Phosphocreatine Sodium Salt Hexahydrate vs. Phosphoenolpyruvate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of in vitro ATP regeneration—specifically for Cell-Free Protein Synthesis (CFPS) and coupled enzymatic assays—the choice between Phosphocreatine (PCr) and Phosphoenolpyruvate (PEP) is rarely about "better" or "worse."[1] It is a trade-off between thermodynamic drive and system stability .[1]

  • Phosphoenolpyruvate (PEP): The "High-Performance" option.[1] It offers the highest thermodynamic driving force (

    
     kJ/mol), effectively rendering ATP generation irreversible.[1] However, it comes with significant risks: rapid accumulation of inorganic phosphate (Pi), magnesium sequestration, and potential acidification of the reaction mixture.
    
  • Phosphocreatine Sodium Salt Hexahydrate (PCr): The "Buffered Stability" option.[1] With a lower but sufficient

    
     (
    
    
    
    kJ/mol), it provides a "soft" regeneration system.[1] It is chemically more stable, generates a neutral byproduct (creatine), and is the standard for delicate systems like the PURE system where ion homeostasis is critical.

Recommendation: Choose PEP for short-duration, high-yield bacterial extracts where raw output speed is the priority.[1] Choose PCr for long-duration assays, eukaryotic lysates (Wheat Germ, Insect, Mammalian), or defined systems (PURE) where magnesium concentration must remain precise.[1]

Mechanistic Foundation

To understand the performance differences, we must look at the regeneration cycles. Both systems rely on a kinase to transfer a phosphate group to ADP, but the byproducts dictate the system's longevity.

The Regeneration Cycles

ATP_Regeneration cluster_PEP PEP System (High Energy) cluster_PCr PCr System (Buffered) PEP Phosphoenolpyruvate (PEP) PK Pyruvate Kinase (PK) PEP->PK Pyruvate Pyruvate (Acidic Potential) PK->Pyruvate ATP ATP PK->ATP PCr Phosphocreatine (PCr) CK Creatine Kinase (CK) PCr->CK Creatine Creatine (Inert) CK->Creatine CK->ATP ADP ADP ADP->PK ADP->CK Work Translation / Enzymatic Work ATP->Work Work->ADP Pi Inorganic Phosphate (Inhibitor) Work->Pi Hydrolysis

Figure 1: Comparative pathways for ATP regeneration.[1] Note that while both regenerate ATP, the PEP system produces Pyruvate (metabolically active), while PCr produces Creatine (metabolically inert).[1]

Critical Performance Analysis

Thermodynamic Driving Force ( )

The standard free energy of hydrolysis determines the "push" of the reaction.[1]

  • PEP:

    
    .[1] This is nearly double the energy required to synthesize ATP (
    
    
    
    ).[1] The reaction is essentially irreversible, ensuring that as long as PEP is present, ADP is immediately converted to ATP.
  • PCr:

    
    .[1] This is sufficient to drive ATP synthesis, but the equilibrium constant is smaller than that of PEP. It acts more like a "buffer" for high-energy phosphates rather than a forceful driver.[1]
    
The "Phosphate-Magnesium" Trap

This is the most common failure mode in CFPS and is often misunderstood.[1]

  • The Problem: As ATP is consumed, inorganic phosphate (Pi) is released.[1] Furthermore, phosphatases in crude extracts can degrade PEP or PCr directly, releasing excess Pi.

  • The Interaction: Pi binds strongly to Magnesium ions (

    
    ).[1]
    
  • The Consequence: Ribosomes and many enzymes are

    
    -dependent.[1] If Pi accumulates too high, it precipitates magnesium as Magnesium Phosphate (
    
    
    
    ), crashing the reaction.[1]
  • Comparison:

    • PEP: Often requires higher concentrations (20–30 mM) to sustain the reaction due to rapid turnover, leading to faster Pi accumulation.

    • PCr: Typically used at higher initial concentrations (50–80 mM) but degrades more slowly in the absence of ADP, often resulting in a more manageable Pi profile in batch reactions.

Byproduct Toxicity & pH
  • PEP Byproduct (Pyruvate): Pyruvate is an organic acid.[1] In unbuffered systems or systems lacking Lactate Dehydrogenase (LDH) to consume it, accumulation can lower the pH, inhibiting protein synthesis.

  • PCr Byproduct (Creatine): Creatine is zwitterionic and largely inert in in vitro contexts.[1] It does not significantly alter pH or inhibit translational machinery.[1]

Technical Specifications & Solubility

When ordering reagents, specifically Phosphocreatine Sodium Salt Hexahydrate , the hydration state is critical for accurate molarity calculations.

FeaturePhosphocreatine Na Salt (Hexahydrate)Phosphoenolpyruvate (K+ Salt)
MW (Approx) ~327.1 g/mol (Hexahydrate)~206.1 g/mol (Monopotassium)
Active Moiety MW ~211.1 g/mol (Anhydrous free acid)~168.0 g/mol (Free acid)
Solubility (Water) ~50–100 mg/mL (Good)>100 mg/mL (Excellent)
Stability (Solid) Stable at -20°C. Hygroscopic.[1][2]Very Hygroscopic. Store at -20°C.
Stability (Solution) Hydrolyzes slowly at RT.[1] Stable >8h.Hydrolyzes rapidly at RT.[1] Use fresh.
Enzyme Required Creatine Kinase (CK)Pyruvate Kinase (PK)
Typical Conc. 50 – 80 mM20 – 40 mM

Crucial Calculation Note: When using the Hexahydrate form of PCr, you must account for the water weight.



Failure to account for the hexahydrate water molecules will result in a ~35% under-dosing of the energy source.[1]

Experimental Protocol: Comparative ATP Maintenance Assay

This protocol is designed to validate which system sustains ATP levels longer in your specific lysate/enzyme mix. It uses a Luciferase readout, which consumes ATP to produce light.

Materials
  • Base Buffer: 50 mM HEPES (pH 7.6), 10 mM Mg(OAc)2, 100 mM KOAc.[1]

  • Substrate A: 200 mM PEP stock (freshly prepared).

  • Substrate B: 200 mM PCr Hexahydrate stock.

  • Enzyme A: Pyruvate Kinase (PK) (Sigma P7768 or equivalent).[1]

  • Enzyme B: Creatine Kinase (CK) (Sigma C3755 or equivalent).[1]

  • Detection: Firefly Luciferase Reagent (e.g., Promega CellTiter-Glo or similar).[1]

  • ADP: 10 mM stock.[1]

Workflow
  • Preparation of Master Mix (MM):

    • Create a reaction mix containing Buffer, 1 mM ADP, and 1 mM DTT.

    • Split into two aliquots.

  • System Assembly:

    • Tube A (PEP): Add PEP to 20 mM final + Pyruvate Kinase (0.1 U/µL).[1]

    • Tube B (PCr): Add PCr to 20 mM final + Creatine Kinase (0.1 U/µL).

    • Control: Buffer + ADP only (No regeneration).[1]

  • Hydrolysis Challenge (The "Stress Test"):

    • To simulate a reaction consuming ATP, add a trace amount of Apyrase or simply rely on the background ATPase activity of your crude lysate if testing a cell extract.

    • Note: If testing pure buffers, you must add an ATPase (like Apyrase 0.01 U/mL) to drive the cycle; otherwise, ATP levels will just sit at maximum for both.

  • Measurement:

    • Incubate at 30°C or 37°C.

    • Take 10 µL aliquots at T=0, 30, 60, 120, and 240 minutes.

    • Mix aliquot with 10 µL Luciferase reagent in a white 96-well plate.

    • Read Luminescence immediately.

  • Data Interpretation:

    • High Initial Peak, Fast Decay: Indicates high driving force but instability (Typical of PEP).[1]

    • Moderate Peak, Slow Decay: Indicates sustained buffering (Typical of PCr).[1]

Decision Matrix

Use the following logic tree to select the correct reagent for your application.

Decision_Tree Start Select ATP Regeneration System Q1 Is the system defined (PURE) or Crude Lysate? Start->Q1 Branch_Defined Defined (PURE) Q1->Branch_Defined Defined Branch_Crude Crude Lysate (E. coli, CHO) Q1->Branch_Crude Crude Result_PCr Use Phosphocreatine (PCr) (Standard for PURE/Wheat Germ) Branch_Defined->Result_PCr Inert byproduct needed Q2 Is pH sensitivity critical? Branch_Crude->Q2 Q2->Result_PCr Yes (Avoid acidification) Q3 Is Cost the primary driver for scale-up? Q2->Q3 No Result_PEP Use PEP (High Yield, Short Duration) Q3->Result_PEP No (Max Yield Priority) Result_Glucose Consider Glucose/Maltodextrin (Metabolic coupling) Q3->Result_Glucose Yes (Industrial Scale)

Figure 2: Decision matrix for selecting ATP regeneration substrates.

References

  • Swartz, J. R. (2001).[1] "Developing cell-free protein synthesis for large-scale production." Nature Biotechnology, 19, 732–733. Link

  • Kim, D. M., & Swartz, J. R. (2000). "Prolonging cell-free protein synthesis by selective reagent additions."[1] Biotechnology Progress, 16(3), 385-390.[1] (Demonstrates the inhibitory effect of Phosphate/PEP degradation). Link

  • Shimizu, Y., et al. (2001).[1] "Cell-free translation reconstituted with purified components."[1] Nature Biotechnology, 19, 751–755. (Establishes PCr as the standard for the PURE system). Link

  • Sigma-Aldrich. "Phosphocreatine Disodium Salt Product Information."[1][3] (Confirming solubility and storage stability). Link

  • Jewett, M. C., & Swartz, J. R. (2004). "Mimicking the Escherichia coli cytoplasmic environment activates long-lived and efficient cell-free protein synthesis."[1] Biotechnology and Bioengineering, 86(1), 19-26.[1] Link

Sources

comparing sodium salt vs disodium salt of phosphocreatine for research

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers encountering inexplicable ATP rundown in patch-clamp assays, skewed action potentials, or inconsistent tissue viability in isolated perfusion models. Often, the root cause traces back to a seemingly trivial reagent choice: the specific salt form of phosphocreatine (PCr).

Phosphocreatine is the primary phosphate donor utilized by creatine kinase to rapidly regenerate ATP. However, because the active PCr moiety is highly polar and charged, it is commercially supplied as a salt—most commonly disodium , monosodium , or di(Tris) . Choosing the incorrect salt form can inadvertently introduce massive sodium loads, alter buffer pH, or lead to rapid spontaneous hydrolysis of the reagent before the experiment even begins.

This guide objectively compares the monosodium and disodium salts of phosphocreatine, detailing the chemical causality behind their behavior and providing self-validating protocols to ensure experimental integrity.

The Chemical Causality: Monosodium vs. Disodium

To understand how these salts impact your assays, we must look at their stoichiometry and dissociation mechanics.

  • Stoichiometry & Sodium Load : The disodium salt dissociates into one PCr²⁻ anion and two Na⁺ cations. If your protocol calls for 15 mM of phosphocreatine, using the disodium salt obligatorily adds 30 mM of Na⁺ to your solution. The monosodium salt provides a 1:1 ratio, cutting the sodium load in half.

  • pH and Stability : The high-energy phosphoanhydride bond of PCr is highly susceptible to acid-catalyzed hydrolysis, which cleaves the molecule into inactive creatine and inorganic phosphate [2]. Disodium PCr yields an intrinsically alkaline solution (pH 7.7–8.7 at 10 mg/mL) [1]. This alkalinity acts as a chemical shield, preventing spontaneous hydrolysis during storage and stock preparation. Monosodium PCr yields a slightly acidic to neutral pH, making it significantly less stable in unbuffered aqueous environments.

  • Solubility : Disodium PCr is exceptionally soluble (>150 mg/mL in water) [1], making it the preferred choice for high-concentration bolus dosing in in vivo ischemia models or Langendorff heart perfusions.

Quantitative Data Comparison
PropertyPhosphocreatine Disodium SaltPhosphocreatine Monosodium Salt
Typical CAS No. 922-32-7 (Anhydrous), 71519-72-7 (Tetrahydrate)67-07-2 (Hexahydrate)
Molar Mass (Anhydrous) 255.08 g/mol 233.09 g/mol
Na⁺ Contribution per 1 mM 2 mM Na⁺1 mM Na⁺
Aqueous pH (10 mg/mL) 7.7 – 8.7 (Alkaline)~6.0 – 7.0 (Slightly Acidic to Neutral)
Chemical Stability High (Alkaline pH prevents hydrolysis)Moderate (Requires strict buffering)

Impact on Experimental Systems

A. Whole-Cell Patch-Clamp Electrophysiology

In patch-clamp recordings, the intracellular (pipette) solution requires 5–15 mM of PCr to prevent ATP rundown and maintain cellular health [3]. The Causality : Physiological intracellular Na⁺ concentration is tightly regulated between 5–15 mM. If you use 15 mM of disodium PCr, you introduce 30 mM of Na⁺ into the pipette. This massive sodium load will depolarize the Na⁺ reversal potential (


), alter the driving force for voltage-gated Na⁺ channels, and potentially reverse the Na⁺/Ca²⁺ exchanger (NCX), leading to intracellular calcium toxicity and cell death.
The Solution : Electrophysiologists must strictly calculate their Na⁺ budget. If using the disodium salt, you must eliminate other sodium sources (e.g., use Tris-GTP instead of Na-GTP, and Mg-ATP instead of Na-ATP). If the Na⁺ budget is still exceeded, you must switch to Monosodium PCr or Tris-PCr.
B. Cardioprotection & Langendorff Perfusion

When perfusing ischemic tissues, researchers need to deliver high concentrations of PCr to rescue the myocardium. The disodium salt is universally preferred here. Its high solubility allows for concentrated stock solutions, and its alkaline nature helps counteract the severe intracellular acidosis associated with ischemic-reperfusion injury.

Visualizing the Workflows

CK_Pathway PCr Phosphocreatine (PCr) CK Creatine Kinase (Enzyme) PCr->CK Phosphate Donor ADP ADP ADP->CK Phosphate Acceptor ATP ATP (Energy) CK->ATP Regenerated Cr Creatine (Cr) CK->Cr Byproduct

Fig 1: The Creatine Kinase ATP-Regeneration Shuttle. PCr acts as the primary phosphate donor.

Salt_Selection Start Is your assay sensitive to Na+ concentration? YesNa Yes (e.g., Patch-Clamp, Na+ Channels) Start->YesNa NoNa No (e.g., Biochemical Assays, Langendorff) Start->NoNa CalcNa Can you adjust basal Na+ to accommodate +20mM Na+? YesNa->CalcNa UseDi Use Disodium Salt (Highly stable, easy to source) NoNa->UseDi CalcNa->UseDi Yes UseMono Use Monosodium or Tris Salt (Minimizes Na+ load) CalcNa->UseMono No

Fig 2: Decision matrix for selecting the appropriate Phosphocreatine salt based on Na+ sensitivity.

Step-by-Step Methodology: Self-Validating Intracellular Buffer Preparation

When preparing an ATP-regenerating intracellular solution for patch-clamp, the order of operations is critical. This protocol utilizes a self-validating system : the final osmolarity acts as a diagnostic readout of the chemical integrity of the phosphocreatine.

Materials:

  • K-Gluconate (Base)

  • HEPES (Buffer)

  • Phosphocreatine Disodium Salt Tetrahydrate [4]

  • Mg-ATP & Tris-GTP (Avoid Na-salts to respect the Na⁺ budget)

Step 1: Base Formulation & Chilling Dissolve your base salts (K-Gluconate, HEPES, MgCl₂) in 80% of your final volume of ultrapure water. Crucial Step: Chill the solution to 4°C. Causality: PCr is thermally sensitive in unbuffered water; chilling the base solution prevents kinetic degradation during mixing.

Step 2: Calculate the Sodium Budget If your target intracellular Na⁺ is 10 mM, add exactly 5 mM of Disodium PCr. Do not add any NaCl. The dissociation of 5 mM Disodium PCr will perfectly yield your 10 mM Na⁺ requirement.

Step 3: Late-Stage Addition Add the Disodium PCr and Mg-ATP to the chilled solution. Stir gently. Because Disodium PCr is alkaline, it will slightly raise the pH of the solution.

Step 4: pH Adjustment Adjust the pH to 7.2 – 7.3 using KOH. Do not use NaOH , as this will silently violate your calculated sodium budget and ruin the driving force of your assay.

Step 5: The Self-Validating Osmolarity Check Measure the final osmolarity. Disodium PCr yields 3 dissolved particles per molecule (1 PCr²⁻ + 2 Na⁺). Validation Check: If the measured osmolarity exceeds your theoretical calculation by >10 mOsm, discard the solution . Causality: A spike in osmolarity indicates that the PCr has undergone spontaneous hydrolysis. When 1 molecule of PCr hydrolyzes, it splits into 1 molecule of Creatine and 1 molecule of Inorganic Phosphate, increasing the total dissolved particle count and artificially inflating the osmolarity.

References

  • A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation PubMed Central (NIH)[Link]

  • Striatal cellular properties conserved from lampreys to mammals PubMed Central (NIH)[Link]

The Researcher's Guide to Phosphocreatine: A Comparative Analysis of Sodium Salt Hexahydrate and Anhydrous Forms

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success and reproducibility of experimental outcomes. Phosphocreatine, a key molecule in cellular bioenergetics, is commercially available in various forms, primarily as its sodium salt. This guide provides an in-depth technical comparison of two common forms: phosphocreatine sodium salt hexahydrate and anhydrous phosphocreatine. By understanding their distinct physicochemical properties, researchers can make informed decisions to optimize their experimental designs, from in vitro assays to preclinical models.

The Central Role of Phosphocreatine in Cellular Energetics

Phosphocreatine (PCr) is a high-energy phosphate compound that functions as a temporal and spatial energy buffer in cells with high and fluctuating energy demands, such as skeletal muscle and brain tissue.[1][2] Its primary role is to rapidly regenerate adenosine triphosphate (ATP), the universal energy currency of the cell, through the creatine kinase (CK) reaction.[3][4] This near-instantaneous process is critical during periods of intense activity where ATP consumption outpaces its production through glycolysis and oxidative phosphorylation.[4]

The Phosphocreatine Shuttle: An Efficient Energy Transport System

The "phosphocreatine shuttle" is an elegant biological system that facilitates the transport of high-energy phosphate from the mitochondria, the cell's powerhouses, to sites of high ATP utilization, such as the myofibrils for muscle contraction.[4][5][6] In the mitochondria, ATP generated from oxidative phosphorylation is used by mitochondrial creatine kinase (mi-CK) to phosphorylate creatine into phosphocreatine. PCr, being a smaller and more mobile molecule than ATP, diffuses through the cytosol to the myofibrils.[7][8] There, cytosolic creatine kinase (MM-CK) catalyzes the transfer of the phosphate group from PCr back to ADP, regenerating ATP exactly where it is needed for muscle contraction.[9][10] The resulting free creatine then diffuses back to the mitochondria to be re-phosphorylated, completing the shuttle.[4][6]

Phosphocreatine_Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_myofibril Myofibril (Site of ATP utilization) Mito_ATP ATP mi_CK mi-CK Mito_ATP->mi_CK Oxidative Phosphorylation Mito_ADP ADP mi_CK->Mito_ADP PCr Phosphocreatine (PCr) mi_CK->PCr MM_CK MM-CK PCr->MM_CK Diffusion Cr Creatine (Cr) Cr->mi_CK Myo_ATP ATP Contraction Muscle Contraction Myo_ATP->Contraction Myo_ADP ADP Myo_ADP->MM_CK MM_CK->Cr MM_CK->Myo_ATP Contraction->Myo_ADP

Caption: The Phosphocreatine Shuttle.

Physicochemical Properties: Hexahydrate vs. Anhydrous Forms

The primary difference between phosphocreatine sodium salt hexahydrate and the anhydrous form lies in the presence of water of crystallization. This seemingly minor distinction has significant implications for handling, storage, and experimental application.

PropertyPhosphocreatine Sodium Salt HexahydrateAnhydrous PhosphocreatineRationale and Implications for Researchers
Molecular Formula C4H8N3Na2O5P · 6H2O[11]C4H8N3Na2O5P[12]The presence of six water molecules in the hexahydrate form increases its molecular weight. This must be accounted for when preparing solutions of a specific molarity.
Molecular Weight ~363.17 g/mol (calculated)255.08 g/mol [12]Accurate molar calculations are crucial for reproducible experiments. Using the molecular weight of the anhydrous form for the hexahydrate will result in a lower actual concentration.
Physical Form Crystalline solid, potentially platelets[13]PowderThe crystalline nature of the hexahydrate may offer better stability under certain conditions, but could be more challenging to dissolve.
Hygroscopicity Less hygroscopicHygroscopic[13]The anhydrous form has a strong affinity for water and will readily absorb moisture from the atmosphere. This can lead to inaccuracies in weighing and potential degradation. Handling in a dry environment (e.g., a glove box) is recommended. The hexahydrate is more stable in this regard.
Solubility Very soluble in water[13]Soluble in water[13]Both forms are soluble in water, a key requirement for most biological experiments. However, the rate of dissolution may differ. The anhydrous form might dissolve faster initially but can clump if not added to the solvent carefully.
Stability Generally more stable under ambient conditions[14]Susceptible to hydration and potential degradation if not stored properly.The water of crystallization in the hexahydrate form provides a degree of stability to the crystal lattice. The anhydrous form requires more stringent storage conditions (e.g., desiccated and tightly sealed) to prevent conversion to a hydrated form.

Experimental Considerations and Protocol Design

The choice between the hexahydrate and anhydrous forms of phosphocreatine sodium salt should be guided by the specific requirements of the experiment.

Preparation of Stock Solutions: A Step-by-Step Protocol

Accurate preparation of stock solutions is fundamental to any experiment. The following protocol highlights the key differences in handling the two forms.

Objective: To prepare a 100 mM stock solution of phosphocreatine sodium salt.

Materials:

  • Phosphocreatine sodium salt (hexahydrate or anhydrous)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Volumetric flask

  • Magnetic stirrer and stir bar

Protocol:

  • Calculate the required mass:

    • For Hexahydrate (MW ≈ 363.17 g/mol ):

      • Mass (g) = 0.1 mol/L * 363.17 g/mol * Volume (L)

    • For Anhydrous (MW = 255.08 g/mol ): [12]

      • Mass (g) = 0.1 mol/L * 255.08 g/mol * Volume (L)

  • Weighing the compound:

    • Hexahydrate: Can be weighed on an open bench, but swiftness is recommended to minimize any potential for dehydration or moisture absorption.

    • Anhydrous: Must be weighed in a controlled environment with low humidity, such as a glove box or using a weighing boat with a lid, to prevent moisture absorption.

  • Dissolution:

    • Add the weighed compound to the volumetric flask.

    • Add approximately 80% of the final volume of high-purity water.

    • Place the flask on a magnetic stirrer and add a stir bar. Stir until the compound is completely dissolved. The hexahydrate may require slightly longer to dissolve due to its crystalline nature.

  • Final Volume Adjustment:

    • Once dissolved, carefully add high-purity water to the calibration mark of the volumetric flask.

  • Storage:

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Sources

Mass Spectrometry Characterization of Phosphocreatine Sodium Salt Hexahydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Phosphocreatine (PCr) is a critical high-energy phosphate reservoir in vertebrate tissues, serving to rapidly regenerate ATP. Commercially and pharmacologically, it is most frequently formulated as phosphocreatine disodium salt hexahydrate . For the analytical scientist, this molecule presents a trifecta of chromatographic and mass spectrometric challenges:

  • Extreme Polarity: With a logP < -2, it is practically unretained on traditional reversed-phase columns.

  • Lability: The phosphoguanidino bond is highly prone to in-source fragmentation during ionization.

  • Matrix Suppression: The stoichiometric presence of sodium ions induces severe ion suppression and complex adduct formation during electrospray ionization (ESI).

This guide objectively compares the three leading mass spectrometry (MS) workflows for PCr characterization—HILIC-MS/MS, IP-RPLC-MS/MS, and CE-MS—and provides a field-proven, self-validating protocol for its robust quantification.

Mechanistic Insights: Ionization and Fragmentation Causality

To successfully characterize PCr disodium salt hexahydrate, one must first neutralize the matrix. In ESI, the presence of sodium drives the formation of


 or 

adducts. This splits the ion current across multiple m/z species, destroying the limit of detection (LOD). Thus, the chromatographic mobile phase must contain a volatile buffer (e.g., 10–20 mM ammonium acetate or carbonate) to competitively displace sodium ions, ensuring the analyte enters the MS as a homogenous

species at m/z 210[1].

While PCr can be detected in positive mode, negative-ion ESI is the gold standard for phosphorylated metabolites. Upon collision-induced dissociation (CID), the


 precursor (m/z 210) undergoes two primary fragmentation pathways[2]:
  • P-N Bond Cleavage: Yielding the highly stable metaphosphate anion

    
     at m/z 79. This is the most sensitive quantifier transition.
    
  • Neutral Loss: Expulsion of metaphosphoric acid (

    
    , 80 Da) to yield the creatine anion at m/z 130, serving as a reliable qualifier transition.
    

Fragmentation PCr Phosphocreatine [M-H]- m/z 210 Creatine Creatine Anion m/z 130 PCr->Creatine Neutral Loss HPO3 (80 Da) PO3 Metaphosphate [PO3]- m/z 79 PCr->PO3 P-N Bond Cleavage

Primary negative-ion ESI-MS/MS fragmentation pathways of phosphocreatine.

Comparative Analysis of MS Modalities

Historically, reversed-phase liquid chromatography (RPLC) failed to retain PCr, eluting it in the void volume alongside matrix salts. This necessitated alternative approaches.

HILIC-ESI-MS/MS (Hydrophilic Interaction Liquid Chromatography)

The Modern Standard. HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. PCr partitions into the water-enriched layer on the stationary phase, providing excellent retention and orthogonal selectivity to RPLC[1]. The high organic content enhances ESI desolvation, boosting sensitivity.

IP-RPLC-MS/MS (Ion-Pairing RPLC)

The Legacy Workhorse. This method utilizes volatile ion-pairing reagents (e.g., dimethylhexylamine, DMHA) in the mobile phase to mask PCr's charge, allowing retention on a standard C18 column[3]. While chromatographic resolution is excellent, IP reagents cause severe ion suppression in ESI and permanently contaminate the LC-MS system lenses, dedicating the instrument solely to IP methods.

CE-ESI-MS (Capillary Electrophoresis-MS)

The Volume-Restricted Specialist. CE separates analytes based on their charge-to-size ratio. PCr, being highly anionic, migrates predictably[4]. CE-MS is unparalleled for volume-restricted samples (e.g., single-cell patch-clamp aspirates), but suffers from poorer concentration sensitivity (higher LOD) due to nanoliter injection volumes.

Quantitative Performance Comparison
ParameterHILIC-ESI-MS/MSIP-RPLC-MS/MSCE-ESI-MS
Retention Mechanism Hydrophilic partitioningDynamic ion-exchangeElectrophoretic mobility
Typical LOD 1–5 ng/mL10–20 ng/mL50–100 ng/mL
Matrix Effect (Sodium) Moderate (Mitigated by buffer)High (Ion suppression)Low (Salts separate in capillary)
MS Contamination Low (Volatile buffers)High (IP reagents stick to lenses)Low (Sheath liquid interface)
Best Use Case High-throughput bioanalysisLegacy targeted panelsVolume-restricted/Single-cell

Experimental Protocol: Optimized HILIC-MS/MS Workflow

To ensure a self-validating system, this protocol incorporates a high-ratio protein crash to simultaneously precipitate proteins and drop the aqueous solubility of the sodium salt, forcing PCr into the HILIC-compatible organic phase[5].

G A Sample Prep (Desalting & Crash) B HILIC Separation (Ammonium Buffer) A->B C ESI(-) Ionization (Adduct Mitigation) B->C D Tandem MS (MRM) m/z 210 -> 79 C->D

Workflow for HILIC-MS/MS analysis of phosphocreatine sodium salt hexahydrate.

Step 1: Sample Preparation (Matrix Normalization)
  • Prepare a stock solution of Phosphocreatine disodium salt hexahydrate (1 mg/mL) in LC-MS grade water.

  • Spike 50 µL of the sample (or biological matrix) with an appropriate isotopically labeled internal standard (e.g., PCr-d3).

  • Add 400 µL of ice-cold Acetonitrile (ACN) to induce protein precipitation and desalt the matrix. Causality: The 1:8 aqueous-to-organic ratio is critical; lower organic ratios will result in poor peak shape and peak splitting on the HILIC column due to solvent mismatch.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation (HILIC)
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-pHILIC, 2.1 x 100 mm, 5 µm). The polymeric zwitterionic phase handles the sodium burden better than bare silica.

  • Mobile Phase A: 20 mM Ammonium Carbonate in Water, adjusted to pH 9.0 with ammonium hydroxide. Causality: The alkaline pH ensures the phosphate group remains fully deprotonated, sharpening the chromatographic peak and enhancing ESI(-) efficiency.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 80% B, hold for 2 min, ramp to 50% B over 5 min (eluting PCr), return to 80% B to re-equilibrate. Flow rate: 0.3 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS)
  • Polarity: Negative Ion Mode.

  • Capillary Voltage: -2.5 kV. Causality: Kept relatively low to prevent premature in-source fragmentation of the labile phosphate group before it reaches the collision cell.

  • MRM Transitions:

    • Quantifier:m/z 210.0 → 79.0 (Collision Energy: 35 eV)

    • Qualifier:m/z 210.0 → 130.0 (Collision Energy: 15 eV)

Conclusion

For the characterization of phosphocreatine sodium salt hexahydrate, HILIC-ESI-MS/MS provides the optimal balance of sensitivity, throughput, and instrument health. By understanding the causality between the sodium salt matrix and ESI suppression, scientists can leverage alkaline ammonium buffers and high-organic sample preparation to achieve robust, reproducible quantification without resorting to system-contaminating ion-pairing reagents.

References

  • 1, LCMS.cz. 2.2, Analytical Chemistry (NIH). 3.3, Royal Society of Chemistry.

  • 4, Royal Society of Chemistry. 5.5, Biomedical Chromatography (NIH).

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A Comparative Guide to Spectroscopic Analysis of Phosphocreatine Sodium Salt Hexahydrate and Its Degradation Products

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stability Challenge of a High-Energy Phosphate

Phosphocreatine, a vital molecule in cellular bioenergetics, serves as a rapidly accessible reserve of high-energy phosphate for the regeneration of adenosine triphosphate (ATP).[1][2] Its synthetic form, phosphocreatine sodium salt hexahydrate, is utilized as a cardioprotective agent in clinical settings. Despite its therapeutic importance, phosphocreatine is susceptible to degradation, primarily through hydrolysis, into its metabolites: creatine and subsequently creatinine.[1][3] This degradation can impact the potency and safety of pharmaceutical formulations, making robust analytical methods for monitoring its stability paramount.

This guide provides a comparative analysis of key spectroscopic techniques for the qualitative and quantitative assessment of phosphocreatine and its primary degradation products. We will delve into the principles, advantages, and limitations of each method, supported by experimental data and protocols, to empower researchers and quality control professionals in selecting the most appropriate analytical strategy for their needs.

The Degradation Pathway: A Critical Overview

The primary degradation pathway of phosphocreatine involves the hydrolysis of the phosphate group to form creatine. Creatine can then undergo an irreversible cyclization to form creatinine.[1] Understanding this pathway is crucial for developing stability-indicating analytical methods that can resolve and quantify the active pharmaceutical ingredient (API) from its degradation products.

Phosphocreatine Phosphocreatine Creatine Creatine Phosphocreatine->Creatine Hydrolysis Creatinine Creatinine Creatine->Creatinine Cyclization (Irreversible)

Caption: Degradation pathway of phosphocreatine.

Comparative Analysis of Spectroscopic Techniques

The selection of an analytical technique for monitoring phosphocreatine degradation depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Here, we compare three widely used spectroscopic methods: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

FeatureHPLC-UVLC-MS/MS³¹P NMR
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of parent and fragment ions.Nuclear magnetic resonance of the phosphorus-31 nucleus.
Selectivity Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent, based on mass-to-charge ratio and fragmentation patterns.[4]Excellent for phosphorus-containing compounds, but does not directly detect non-phosphorylated degradants.[5]
Sensitivity Moderate, typically in the µg/mL range.[6]High, often in the ng/mL to pg/mL range.[4]Low, typically in the mM range.[5][7]
Quantitative Capability Excellent, with good linearity and precision.[3][6]Excellent, with wide dynamic range and high precision.[4]Good, relative quantification is straightforward. Absolute quantification can be challenging.[5]
Sample Throughput HighHighLow
Instrumentation Cost Low to ModerateHighHigh
Key Application Routine quality control, stability studies, and assay of bulk drug and finished product.[3]Identification and quantification of trace-level impurities and degradation products, pharmacokinetic studies.[4]Non-destructive analysis of phosphocreatine in complex mixtures and in-vivo metabolic studies.[8][9]

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is the workhorse of pharmaceutical analysis for its robustness, reliability, and cost-effectiveness. The primary challenge in analyzing phosphocreatine and its degradation products lies in their high polarity and lack of a strong chromophore, necessitating detection at low UV wavelengths (around 210 nm).[3][6] To achieve adequate retention and separation on reversed-phase columns, ion-pairing agents are often employed in the mobile phase.[6]

Trustworthiness: A well-developed and validated stability-indicating HPLC method is a self-validating system. Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are essential to demonstrate that the method can separate the degradation products from the parent peak and from each other.[3]

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol is based on a reported stability-indicating method for the simultaneous determination of creatine phosphate sodium and its related substances.[3]

  • Chromatographic System:

    • Column: Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: 0.2% (w/v) tetrabutylammonium hydroxide and 0.2% (w/v) monopotassium phosphate in water, adjusted to pH 6.6 with orthophosphoric acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the phosphocreatine sodium salt hexahydrate sample in the mobile phase to a final concentration of approximately 100 µg/mL.

    • For the analysis of related substances (creatine, creatinine), prepare a more concentrated solution (e.g., 1 mg/mL) and dilute as necessary to fall within the linear range of the method.

  • Forced Degradation Study:

    • Acid Hydrolysis: 0.01 N H₃PO₄ for 40 minutes.

    • Base Hydrolysis: 1 N NaOH for 6 hours.

    • Oxidative Degradation: 0.025 g/mL KMnO₄ for 40 minutes.

    • Thermal Degradation: 60 °C for 10 days.

    • Photolytic Degradation: 4500 Lx ± 500 for 10 days.

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dissolve_in_Mobile_Phase Dissolve_in_Mobile_Phase Sample->Dissolve_in_Mobile_Phase Dilute_to_Concentration Dilute_to_Concentration Dissolve_in_Mobile_Phase->Dilute_to_Concentration Inject Inject Dilute_to_Concentration->Inject C18_Column C18_Column Inject->C18_Column Separation UV_Detector UV_Detector C18_Column->UV_Detector Detection at 210 nm Chromatogram Chromatogram UV_Detector->Chromatogram Peak_Integration Peak_Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: HPLC-UV analysis workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis and the detection of trace-level impurities.[10] The ability to monitor specific parent-to-fragment ion transitions in multiple reaction monitoring (MRM) mode allows for the confident identification and quantification of analytes even in complex matrices.[4] For phosphocreatine and its metabolites, which are highly polar, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with appropriate mobile phase modifiers can be employed.

Trustworthiness: The high specificity of MS detection provides a high degree of confidence in the identity of the detected peaks. The use of stable isotope-labeled internal standards can correct for matrix effects and variations in instrument response, leading to highly accurate and precise quantification.

Experimental Protocol: LC-MS/MS Method

This protocol is a representative method for the simultaneous quantification of phosphocreatine, creatine, and creatinine.[4]

  • Chromatographic System:

    • Column: Hypersil Gold C18, or a suitable HILIC column.

    • Mobile Phase: Gradient elution with A) 2 mM ammonium acetate in water (pH 10) and B) Methanol.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 35 °C

  • Mass Spectrometry System:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode for phosphocreatine and negative mode for creatine and creatinine.

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Example):

      • Phosphocreatine: [M+H]⁺ → fragment ion

      • Creatine: [M-H]⁻ → fragment ion

      • Creatinine: [M-H]⁻ → fragment ion

  • Sample Preparation:

    • For drug substance or product, dissolve in an appropriate solvent (e.g., water:methanol) and dilute to the desired concentration.

    • For biological samples (e.g., plasma), perform protein precipitation with acetonitrile.[4]

    • Centrifuge and inject the supernatant.

cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample_Injection Sample_Injection LC_Separation LC_Separation Sample_Injection->LC_Separation ESI_Source ESI_Source LC_Separation->ESI_Source Ionization Quadrupole_1 Quadrupole_1 ESI_Source->Quadrupole_1 Parent Ion Selection Collision_Cell Collision_Cell Quadrupole_1->Collision_Cell Fragmentation Quadrupole_2 Quadrupole_2 Collision_Cell->Quadrupole_2 Fragment Ion Selection Detector Detector Quadrupole_2->Detector Data_Acquisition Data_Acquisition Detector->Data_Acquisition

Caption: LC-MS/MS analysis workflow.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

Expertise & Experience: ³¹P NMR is a powerful, non-destructive technique that provides structural information and quantification of phosphorus-containing compounds.[5] It is particularly useful for analyzing the phosphocreatine to inorganic phosphate ratio.[7] While not as sensitive as chromatographic methods, its non-destructive nature allows for the analysis of samples that can be used for further experiments.

Trustworthiness: The chemical shift in a ³¹P NMR spectrum is highly specific to the chemical environment of the phosphorus nucleus, providing unambiguous identification of phosphocreatine. The signal intensity is directly proportional to the concentration of the analyte, allowing for straightforward relative quantification.

Experimental Protocol: ³¹P NMR Analysis

  • Instrumentation:

    • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.

  • Sample Preparation:

    • Dissolve a known amount of the phosphocreatine sodium salt hexahydrate sample in a suitable solvent (e.g., D₂O).

    • Add a known amount of an internal standard (e.g., methylene diphosphonic acid) for quantification.

  • Data Acquisition:

    • Acquire a one-dimensional ³¹P NMR spectrum.

    • Use appropriate relaxation delays to ensure accurate integration.

  • Data Analysis:

    • Integrate the area of the phosphocreatine peak and the internal standard peak.

    • Calculate the concentration of phosphocreatine relative to the internal standard.

Conclusion

The choice of spectroscopic technique for the analysis of phosphocreatine sodium salt hexahydrate and its degradation products is dictated by the specific analytical challenge. HPLC-UV provides a robust and cost-effective solution for routine quality control and stability testing. LC-MS/MS offers superior sensitivity and selectivity for the identification and quantification of trace impurities and for bioanalytical applications. ³¹P NMR serves as a valuable tool for the non-destructive analysis of phosphocreatine, particularly in complex matrices and for mechanistic studies. A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers and drug development professionals to ensure the quality, safety, and efficacy of phosphocreatine-based therapeutics.

References

  • Lv, L., Xi, H. and Han, G. (2013) An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study. Journal of Analytical Sciences, Methods and Instrumentation, 3, 17-23. [Link]

  • Burt, C. T., Glonek, T., & Bárány, M. (1976). Analysis of phosphate metabolites, the intracellular pH, and the state of adenosine triphosphate in intact muscle by phosphorus nuclear magnetic resonance. Journal of Biological Chemistry, 251(9), 2584-2591. [Link]

  • Prompers, J. J., Jeneson, J. A., & Nicolay, K. (2006). 31P-MRS of skeletal muscle: a noninvasive tool to assess mitochondrial function. NMR in Biomedicine, 19(7), 863-877. [Link]

  • Dobson, G. P., & Himmelreich, U. (1992). 31P NMR and enzymatic analysis of cytosolic phosphocreatine, ATP, Pi and intracellular pH in the isolated working perfused rat heart. NMR in Biomedicine, 5(1), 20-28. [Link]

  • Meyerspeer, M., et al. (2020). 31P-MRS-Measured Phosphocreatine Recovery Kinetics in Human Muscles in Health and Disease—A Systematic Review and Meta-Analysis. Metabolites, 10(5), 186. [Link]

  • Wikipedia. (2023). Phosphocreatine. [Link]

  • Cai, K., et al. (2018). Assessing tissue metabolism by phosphorous-31 magnetic resonance spectroscopy and imaging: a methodology review. Quantitative Imaging in Medicine and Surgery, 8(8), 807-822. [Link]

  • Li, Y., et al. (2019). Simultaneous quantitative analysis of phosphocreatine, creatine and creatinine in plasma of children by HPLC-MS/MS method: Application to a pharmacokinetic study in children with viral myocarditis. Biomedical Chromatography, 33(8), e4558. [Link]

  • Guimarães-Ferreira, L. (2014). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. Einstein (São Paulo), 12(1), 126-131. [Link]

  • Xie, Z., et al. (2016). A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. Iranian Journal of Pharmaceutical Research, 15(1), 119-130. [Link]

  • Taylor & Francis. (n.d.). Phosphocreatine – Knowledge and References. [Link]

  • Williams, M. H., Kreider, R. B., & Branch, J. D. (1999). Creatine: The power supplement. Human Kinetics.
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  • Eurofins. (2023, August 11). Creatine and Creatinine Testing in Dietary Supplements: Addressing Challenges with a HPLC-UV Method [Video]. YouTube. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Creatine and Creatinine on Primesep 200 Column. [Link]

  • Scribd. (n.d.). Forced Degradation. [Link]

  • Tsintzas, K., et al. (2000). Phosphocreatine degradation in type I and type II muscle fibres during submaximal exercise in man: effect of carbohydrate ingestion. The Journal of Physiology, 527(Pt 2), 377-385. [Link]

  • Brieflands. (2016). A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. [Link]

  • Chen, L. (2017). Determination of thermodynamic acidity constants of phosphocreatine and its rate constants of hydrolysis reaction by pressure-assisted capillary zone electrophoresis. Biomedical Research, 28(19). [Link]

  • ResearchGate. (2013). An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study. [Link]

  • Semantic Scholar. (2016). A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. [Link]

  • ResearchGate. (2016). (PDF) A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. [Link]

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  • Al-Salami, H., et al. (2022). Development and validation of an LC‒MS/MS method for the determination of cyclocreatine phosphate and its related endogenous biomolecules in rat heart tissues. Scientific Reports, 12(1), 18695. [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

  • Kan, H. E., et al. (2016). Monitoring creatine and phosphocreatine by 13C MR spectroscopic imaging during and after 13C4 creatine loading: a feasibility study. Magnetic Resonance Materials in Physics, Biology and Medicine, 29(4), 647-657. [Link]

  • Chung, J. J., et al. (2019). Chemical exchange saturation transfer imaging of phosphocreatine in the muscle. Magnetic Resonance in Medicine, 81(1), 77-88. [Link]

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Safety Operating Guide

Personal protective equipment for handling Phosphocreatine sodium salt hexahydrate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Immediate Action Card

Critical Parameter Directive
Hazard Classification Low Hazard / Non-Hazardous (GHS). Standard Laboratory Hygiene required.
Primary Risk Hydrolysis / Degradation. Material is temperature and moisture sensitive.
Storage -20°C (Frozen). Keep desiccated.
Solubility Water (highly soluble). Insoluble in Ethanol/DMSO.
Emergency Eyes: Rinse 15 min.[1][2] Skin: Wash with soap/water.[2][3] Inhalation: Fresh air.[2][3][4]

Part 2: Material Intelligence & Risk Assessment

1. Material Identity & Nuance

  • Chemical Name: Phosphocreatine Disodium Salt Hexahydrate

  • CAS: 71519-72-7 (Note: Often cited for Tetrahydrate; Hexahydrate is the higher hydration form).

  • Molecular Weight: ~363.17 g/mol (Hexahydrate) vs. 327.14 g/mol (Tetrahydrate).

    • Scientist's Note: You must adjust molarity calculations based on the specific water content (hydration state) listed on your vial's Certificate of Analysis (CoA).

2. The "Hidden" Hazard: Thermal Instability While Phosphocreatine is not toxic, it poses a significant operational risk due to its thermodynamic instability.

  • Mechanism: The high-energy N-P bond is acid-labile and prone to spontaneous hydrolysis in solution, releasing inorganic phosphate and creatine.

  • Impact: Poor handling (e.g., room temperature exposure) degrades the reagent, leading to failed ATP-regeneration assays or inaccurate Creatine Kinase (CK) measurements.

3. PPE Strategy: The "Clean-Chain" Approach Since the toxicity risk is low, PPE selection focuses on protecting the sample from contamination (nucleases/phosphatases) and protecting the user from nuisance dust .

PPE Component Specification Scientific Rationale
Gloves Nitrile (0.11 mm min)Prevents skin oils/phosphatases from contaminating the reagent.
Eye Protection Safety Glasses w/ Side ShieldsStandard protection against accidental powder dispersal or splash.
Respiratory N95 / P1 (Optional)Recommended only if handling large quantities (>10g) where dust generation is visible.
Body Lab Coat (Cotton/Blend)Standard barrier; prevents clothes fibers from contaminating the sensitive weighing area.

Part 3: Operational Protocol (Step-by-Step)

Workflow: Cold-Chain Reconstitution

Objective: Solubilize Phosphocreatine without triggering hydrolysis.

Prerequisites:

  • Pre-chill all buffers (Water/TE) to 4°C.

  • Prepare an ice bucket.

Step 1: Equilibration (The "Sweat" Check)

  • Remove the vial from -20°C storage.

  • Critical: Allow the vial to equilibrate to room temperature inside a desiccator (approx. 15-20 mins).

  • Why? Opening a cold vial in humid lab air causes condensation to form inside, accelerating hydrolysis of the remaining powder.

Step 2: Weighing

  • Use a clean spatula (wiped with 70% ethanol).

  • Weigh rapidly. The hexahydrate form is hygroscopic; prolonged exposure changes the effective mass.

Step 3: Solubilization

  • Dissolve in distilled water or neutral buffer (pH 7.0–7.5).

  • Do NOT heat. Vortex gently at 4°C.

  • Solubility Limit: Typically ~50–100 mg/mL in water.

Step 4: Aliquoting

  • Do not store excess stock solution at 4°C for >24 hours.

  • Flash-freeze aliquots in liquid nitrogen or dry ice/ethanol bath.

  • Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Part 4: Visualization (Process Logic)

Figure 1: Safe Handling & Solubilization Decision Matrix This logic gate ensures sample integrity during the critical reconstitution phase.

G Start Start: Remove Vial from -20°C Equilibrate Equilibrate in Desiccator (20 mins) Start->Equilibrate Condensation Check for Condensation Equilibrate->Condensation Condensation->Equilibrate Wet Weigh Weigh Powder Rapidly Condensation->Weigh Dry Solvent Add Pre-Chilled Water (4°C) Weigh->Solvent Dissolve Dissolve: Gentle Vortex (NO HEAT) Solvent->Dissolve Usage Immediate Use? Dissolve->Usage Exp Add to Assay (Keep on Ice) Usage->Exp Yes Freeze Aliquot & Flash Freeze (-80°C Preferred) Usage->Freeze No

Caption: Workflow for preventing hydrolysis during Phosphocreatine preparation. Green nodes indicate safe states; Red indicates critical control points.

Part 5: Disposal & Waste Management

1. Spills (Solid/Powder):

  • Sweep up carefully to avoid dust generation.[1]

  • Place in a sealed container.

  • Clean area with a damp paper towel.

2. Spills (Liquid):

  • Absorb with paper towels or inert absorbent.

  • Rinse area with water.[1][2][3][4]

3. Final Disposal:

  • Classification: Non-hazardous chemical waste.

  • Protocol: Dissolve in water and dispose of via drain only if permitted by local EHS regulations for phosphate-containing solutions. Otherwise, collect in a standard "Aqueous Chemical Waste" carboy.

  • Note: High phosphate levels can cause eutrophication in water systems; check local environmental codes.

References

  • PubChem. (n.d.). Phosphocreatine | C4H10N3O5P. National Library of Medicine. Retrieved from [Link]

  • Wallimann, T., et al. (1992). "Intracellular compartmentation, structure and function of creatine kinase isoenzymes in tissues with high and fluctuating energy demands." Biochemical Journal, 281(1), 21-40. (Context for hydrolysis sensitivity).

Sources

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